DEA NONOate
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3/b7-5-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-YJOCEBFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCC.CCN(CC)/[N+](=N/O)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048741 | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022899-94-0, 372965-00-9, 56329-27-2 | |
| Record name | Diethylamine nitric oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022899940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethyl-2-hydroxy-2-nitrosohydrazine diethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylamine NONOate diethylammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 372965-00-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLAMINE NITRIC OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVY01CY6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Nitric Oxide Release Kinetics and Mechanisms from Diethylamine Nonoate
First-Order Decomposition Kinetics of Diethylamine (B46881) NONOate
The decomposition of Diethylamine NONOate in aqueous solutions to release nitric oxide is characterized by first-order kinetics. nih.govfrontiersin.orguni-due.de This process is spontaneous under physiological conditions and involves the proton-catalyzed breakdown of the NONOate structure, yielding nitric oxide and the parent amine, diethylamine. nih.govuni-due.de The rate of this decomposition is dependent on the compound's structure, pH, and temperature. frontiersin.orguni-due.de
The decomposition rate constant for DEA NONOate at pH 7.4 and 37°C has been determined to be 0.47 ± 0.10 min⁻¹. nih.gov This corresponds to a short half-life, making it suitable for experiments requiring a rapid burst of NO. The half-life (t₁/₂) of this compound in 0.1 M phosphate (B84403) buffer at pH 7.4 is approximately 2 minutes at 37°C and 16 minutes at room temperature (22-25°C). nih.govfocusbiomolecules.com This predictable, first-order decay allows for the controlled generation of NO in experimental settings. frontiersin.org
Influence of Physiologically Relevant Parameters on Nitric Oxide Release
The rate of nitric oxide liberation from this compound is highly sensitive to environmental parameters, particularly pH and temperature.
The decomposition of this compound is markedly dependent on pH. nih.govfrontiersin.org The compound exhibits relative stability in alkaline solutions (pH > 8.0), which allows for the preparation of stock solutions, typically in 0.01 M NaOH, that can be stored for short periods. researchgate.netglpbio.comwikipedia.org The release of NO is initiated by lowering the pH. wikipedia.org As the pH decreases and proton concentration increases, the rate of decomposition accelerates significantly. frontiersin.org At a physiological pH of 7.4, the compound releases NO with a half-life of just a few minutes. nih.govfocusbiomolecules.com At a pH of 5.0, the decomposition is almost instantaneous. focusbiomolecules.comglpbio.comwikipedia.org This pH-dependent behavior is a key feature of NONOates, allowing for triggered NO release by adjusting the acidity of the medium. wikipedia.org
Temperature is another critical factor influencing the rate of NO release from this compound. frontiersin.org An increase in temperature leads to a faster decomposition rate and a shorter half-life. For instance, the half-life of this compound at pH 7.4 decreases from 16 minutes at room temperature (22-25°C) to 2 minutes at 37°C. nih.govfocusbiomolecules.com This temperature sensitivity is quantifiable through the decomposition activation energy, which for this compound has been found to be approximately 100 kJ/mol. nih.gov This significant dependence on temperature underscores the importance of precise temperature control in experiments utilizing this compound to ensure reproducible NO release profiles.
| Temperature | Half-life (t₁/₂) | Source |
|---|---|---|
| 37°C | 2 minutes | nih.govfocusbiomolecules.com |
| 22-25°C (Room Temperature) | 16 minutes | nih.govfocusbiomolecules.com |
Stoichiometry of Nitric Oxide Release from Diethylamine NONOate Decomposition
The stoichiometry of NO release refers to the number of moles of NO generated per mole of the parent NONOate compound upon decomposition. For this compound, experimental measurements have shown that it liberates approximately 1.5 moles of NO for every mole of the compound that decomposes. nih.govnih.govmdpi.comtandfonline.com This value is a crucial parameter for calculating the total amount of NO that can be delivered to a system from a given concentration of the donor compound. While theoretically, diazeniumdiolates can release up to two molecules of NO, the actual yield can vary depending on the specific structure of the NONOate. frontiersin.orgmdpi.com
Comparative Analysis of Nitric Oxide Release Profiles with Other NONOates
The family of NONOates includes a variety of compounds with widely differing NO release kinetics. This compound is considered a fast-releasing donor. A comparative analysis highlights this characteristic. For example, PROLI NONOate has an extremely short half-life of about 1.8 seconds at 37°C, while DETA NONOate is a much slower donor, with a half-life of 20 hours at the same temperature. frontiersin.orgnih.gov PAPA NONOate and SPERM NONOate also have distinct release profiles. This wide range of half-lives, from seconds to days, allows researchers to select a specific NONOate to mimic different physiological patterns of NO production. frontiersin.orguni-due.de
| NONOate | Half-life (t₁/₂) | Moles of NO Released per Mole of Compound | Source |
|---|---|---|---|
| PROLI NONOate | ~1.8 seconds | 2.0 | frontiersin.orgnih.gov |
| This compound | ~2 minutes | 1.5 | nih.govtandfonline.com |
| PAPA NONOate | ~15 minutes | 2.0 | nih.govtandfonline.com |
| SPERM NONOate | ~39 minutes | 2.0 | nih.govnih.gov |
| DETA NONOate | ~20 hours | 2.0 | nih.govglpbio.com |
Computational Modeling of Nitric Oxide Concentration Dynamics in Experimental Systems
Accurate modeling of the rate of NO release is essential for predicting the resulting NO concentrations in experimental systems. nih.gov Computational models for this compound utilize its first-order decomposition kinetics. nih.gov These models incorporate key parameters such as the first-order decomposition rate constant (k) and the stoichiometric value of NO released per mole of decomposed NONOate (1.5). nih.gov By inputting these parameters, researchers can simulate the temporal NO concentration profile in various solutions, such as phosphate buffers and culture media. nih.gov Such modeling has shown excellent agreement between predicted and experimentally measured NO concentrations. nih.gov Furthermore, more advanced computational studies focus on modeling the dissociation kinetics at a quantum mechanical level, which can help in understanding the underlying mechanisms and in designing new NONOates with tailored release properties. nih.gov
Mechanistic Elucidation of Diethylamine Nonoate Mediated Biological Effects
Nitric Oxide-Dependent Signaling Pathways
The canonical pathway initiated by NO, and consequently by DEA NONOate, involves the activation of soluble guanylyl cyclase (sGC). nih.govresearchgate.net sGC, a heterodimeric enzyme, is the primary receptor for NO. nih.gov Upon binding of NO to the heme moiety of sGC, the enzyme undergoes a conformational change, leading to a significant increase in its catalytic activity. This results in the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). nih.govresearchgate.net
The elevation of intracellular cGMP levels subsequently activates cGMP-dependent protein kinase (PKG). nih.govnih.gov Research has shown that this compound can dose-dependently increase intracellular cGMP. nih.gov This activation of the sGC-cGMP-PKG pathway is a central mechanism for many of the downstream effects of this compound. For instance, in human mast cells, the inhibitory effects of this compound on the release of histamine (B1213489), eicosanoids, and cytokines are mediated through this pathway. nih.gov The effects were reversed by inhibitors of sGC and PKG, confirming the pathway's involvement. nih.gov Similarly, in vascular smooth muscle, this compound-induced relaxation is largely dependent on this cGMP-dependent pathway. researchgate.netnih.gov
Table 1: this compound and the sGC-cGMP-PKG Pathway
| Cell/Tissue Type | Effect of this compound | Key Findings | References |
|---|---|---|---|
| Human Mast Cells | Inhibition of histamine, eicosanoid, and cytokine release | Increased intracellular cGMP; effects reversed by sGC and PKG inhibitors. | nih.gov |
| Rat Small Mesenteric Artery | Vasorelaxation | Relaxation attenuated by an sGC inhibitor. | researchgate.netfrontiersin.org |
| Rat Aorta | Vasorelaxation | cGMP-dependent relaxation involving BKCa channel activation. | nih.gov |
| Guinea Pig Cochlea Supporting Cells | Attenuation of ATP-evoked calcium increase | Effect mimicked by a cGMP analog and blocked by sGC and PKG inhibitors. | umich.edu |
This compound has been shown to modulate cellular processes related to adenosine (B11128) triphosphate (ATP). In rat forebrain neurons, exposure to this compound led to a significant decrease in intracellular ATP content. nih.gov This reduction in ATP was accompanied by an increase in the concentration of adenosine monophosphate (AMP) and adenosine. nih.gov
Furthermore, in supporting cells of the guinea pig cochlea, this compound attenuates the increase in intracellular calcium that is typically evoked by ATP. umich.edu This effect is mediated through the NO/cGMP/PKG pathway, as it was blocked by inhibitors of sGC and PKG. umich.edu In mouse Leydig cells, while basal levels of NO were insufficient to alter ATP-evoked currents, the addition of an NO precursor positively modulated these currents through a mechanism involving the NO/cGMP signaling pathway. semanticscholar.org Conversely, co-incubation of the sympathetic neurotransmitter norepinephrine (B1679862) with this compound decreased its biological activity, while the vasoconstrictive ability of ATP remained unaffected. nih.gov
Table 2: Modulation of ATP-Related Activity by this compound
| System Studied | Effect of this compound | Underlying Mechanism | References |
|---|---|---|---|
| Rat Forebrain Neurons | Decreased intracellular ATP content | Associated with ATP hydrolysis. | nih.gov |
| Guinea Pig Cochlea Supporting Cells | Attenuation of ATP-evoked intracellular calcium increase | Mediated by the NO/cGMP/PKG pathway. | umich.edu |
| Rat Mesenteric Arterial Bed | No effect on the vasoconstrictive ability of ATP | Direct chemical interaction with norepinephrine, but not ATP. | nih.gov |
This compound influences the activity of calcium-activated potassium (KCa) channels, which are crucial for regulating membrane potential and cellular excitability. In the rat small mesenteric artery, the relaxation induced by this compound involves both cGMP-dependent and cGMP-independent mechanisms that can lead to the activation of potassium channels. researchgate.net Specifically, the relaxation was attenuated by a blocker of large-conductance calcium-activated potassium channels (BKCa). researchgate.net
In cerebral arteries, NO-dependent relaxation is linked to the activation of BKCa channels. researchgate.net Studies on isolated cerebral arteries have shown that this compound-induced relaxation is inhibited by iberiotoxin, a selective blocker of BKCa channels. researchgate.net Furthermore, in neurons of Helisoma trivolvis, NO donors, including this compound, cause a prolonged depolarization of the membrane potential by inhibiting two types of Ca2+-activated K+ channels: apamin-sensitive (small conductance, SK) and iberiotoxin-sensitive (large conductance, BK) channels. plos.orgtandfonline.com This inhibition leads to increased neuronal excitability. plos.org The activation of BKCa channels by NO can occur through both cGMP-dependent phosphorylation and direct, cGMP-independent mechanisms. nih.gov
Table 3: this compound and Calcium-Activated Potassium Channels
| Cell/Tissue Type | Channel Type | Effect of this compound | Mechanism | References |
|---|---|---|---|---|
| Rat Small Mesenteric Artery | Large Conductance (BKCa) | Activation (leading to relaxation) | Both cGMP-dependent and -independent pathways. | researchgate.net |
| Cerebral Arteries | Large Conductance (BKCa) | Activation (leading to relaxation) | Inhibited by selective BKCa blockers. | researchgate.net |
| Helisoma B19 Neurons | Small (SK) and Large (BK) Conductance | Inhibition (leading to depolarization) | Direct effect on channels. | plos.org |
| Rat Aorta Smooth Muscle | Large Conductance (BKCa) | Activation (contributes to relaxation) | cGMP-dependent pathway. | nih.gov |
This compound is a potent modulator of the mitogen-activated protein kinase (MAPK) signaling cascades, which are critical in regulating cellular processes like inflammation, stress responses, and cell fate decisions. nih.govnih.gov
A consistent finding across various cell types is that this compound activates the stress-activated MAPKs, namely p38 and c-Jun N-terminal kinase (JNK). nih.govcapes.gov.brresearchgate.net In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), simultaneous treatment with this compound enhanced and prolonged the phosphorylation of both JNK and p38. nih.govcapes.gov.br Interestingly, this compound alone was sufficient to induce the phosphorylation of JNK and p38 in these cells. nih.govcapes.gov.br
In human U2OS cells, this compound treatment confirmed that NO activates p38 and JNK in a dose-dependent manner, with the response peaking around 30 minutes after treatment. nih.govresearchgate.net This activation was found to be mediated by the MAP3K ZAKα, indicating a ribotoxic stress response, rather than through oxidative stress-related pathways. nih.gov The activation of p38 and JNK by S-nitroso-hAAT, a related NO-modifying agent, has also been observed in macrophages. frontiersin.org
Table 4: this compound and MAPK Activation
| Cell Type | Condition | Effect on p38 | Effect on JNK | References |
|---|---|---|---|---|
| RAW 264.7 Macrophages | With LPS | Enhanced and prolonged phosphorylation | Enhanced and prolonged phosphorylation | nih.govcapes.gov.br |
| RAW 264.7 Macrophages | Alone | Induced phosphorylation | Induced phosphorylation | nih.govcapes.gov.br |
| U2OS Cells | Alone | Dose-dependent activation | Dose-dependent activation | nih.govresearchgate.net |
| Human Mast Cells | Anti-IgE induced | Reduced activation | Reduced activation | nih.gov |
However, in other contexts, the role of NO is more nuanced. In RAW 264.7 macrophages, this compound was shown to prolong the LPS-induced degradation of IκBα, the inhibitory subunit of NF-κB. nih.govcapes.gov.br This action correlated with an increase in the nuclear levels of the p50 and p65 subunits of NF-κB and enhanced DNA-binding activity, suggesting an enhancement of the NF-κB response under these conditions. capes.gov.br Studies have also reported a biphasic effect, where low concentrations of this compound enhance NF-κB activity, while higher concentrations are inhibitory. aai.org Furthermore, NO can inhibit NF-κB activity through the activation of AMP-activated protein kinase (AMPK), which in turn inhibits IκB kinase (IKK) activity. plos.org
Table 5: Effect of this compound on NF-κB Signaling
| Cell Type | Condition | Effect | References |
|---|---|---|---|
| Human Mast Cells | Anti-IgE induced | Inhibition of NF-κB phosphorylation | nih.govfrontiersin.org |
| RAW 264.7 Macrophages | With LPS | Prolonged IκBα degradation, enhanced NF-κB activity | nih.govcapes.gov.br |
| RAW 264.7 Macrophages | With LPS | Biphasic: low concentrations enhance, high concentrations inhibit NF-κB activity | aai.org |
| Endothelial Cells | TNF-α induced | Attenuation of NF-κB activation via AMPK | plos.org |
Effects on Ribosomal Surveillance Mechanisms and Ribosome Collision
A sudden increase in the cellular signaling molecule nitric oxide (NO), such as that produced by the decomposition of Diethylamine (B46881) NONOate (this compound), has been shown to decrease translational activity and lead to ribosome collision in human cell lines. researchgate.netnih.gov This disruption in protein synthesis activates ribosomal surveillance and rescue pathways. researchgate.netnih.govexlibrisgroup.com
When protein translation is impaired, ribosomes can stall and collide, a phenomenon that signals for the activation of cellular stress responses. researchgate.netexlibrisgroup.com Research indicates that NO-induced ribosome collision is linked to the activation of the ribotoxic stress response. This response involves the ZAKα-mediated activation of the p38 and JNK kinases. researchgate.netnih.gov Furthermore, the production of NO is associated with two well-documented responses to ribosome collision: the ZNF598-mediated ubiquitination of the ribosomal protein RPS10 and the GCN2-mediated activation of the integrated stress response. researchgate.netnih.gov These findings suggest a novel function for NO as a trigger of ribosome collision and the subsequent engagement of ribosomal surveillance mechanisms within human cells. researchgate.netnih.gov
| Research Finding | Cellular Response | Associated Molecules |
| A burst of nitric oxide (NO) reduces translational activity. researchgate.netnih.gov | Ribosome Collision | - |
| Ribosome collision activates the ribotoxic stress response. researchgate.netnih.gov | Activation of p38 and JNK kinases | ZAKα |
| NO production is associated with responses to ribosome collision. researchgate.netnih.gov | Ubiquitination of ribosomal protein RPS10 | ZNF598 |
| NO production is associated with responses to ribosome collision. researchgate.netnih.gov | Activation of the integrated stress response | GCN2 |
Regulation of Integrin Affinity and Cell De-adhesion
The nitric oxide/cGMP signaling pathway, which can be initiated by NO donors like this compound, plays a significant role in regulating the affinity of integrins, such as α4β1-integrin (VLA-4), and promoting cell de-adhesion. haematologica.orgnih.gov This pathway can dramatically decrease the upregulation of VLA-4 ligand-binding affinity when triggered before inside-out integrin activation. nih.gov Moreover, if induced after integrin activation, it rapidly down-modulates VLA-4 affinity. nih.gov
This modulation of integrin affinity is a key mechanism for inducing cell de-adhesion, a process critical for the mobilization of hematopoietic progenitor and stem cells. nih.gov The effect is not due to direct S-nitrosylation but is an intracellular mechanism. nih.gov Pharmacological stimulation with NO donors like this compound has been shown to significantly reduce the adhesion of neutrophils from individuals with sickle cell disease to fibronectin and ICAM-1. haematologica.org This anti-adhesive effect is mediated through a cGMP-dependent signaling pathway, as demonstrated by the reversal of this effect by a guanylate cyclase inhibitor. haematologica.orgnih.gov
The regulation of integrin affinity occurs through conformational changes in the integrin molecule. researchgate.netmdpi.com Integrins can exist in different states of affinity for their ligands, and the NO/cGMP pathway appears to actively down-regulate the affinity state of the VLA-4 integrin's ligand-binding pocket. nih.gov This provides a molecular basis for the anti-adhesive properties of nitric oxide donors. nih.gov
| Agent | Effect on Integrin | Cellular Outcome |
| This compound | Decreases VLA-4 affinity | Reduced neutrophil adhesion haematologica.org |
| This compound | Down-regulates VLA-4 ligand-binding affinity | Cell de-adhesion nih.gov |
Interactions with Reactive Oxygen and Nitrogen Species
Peroxynitrite (ONOO-) Formation and Detoxification Systems
The simultaneous presence of nitric oxide (NO) and superoxide (B77818) (O₂⁻), which can be generated from various biological and chemical sources, leads to the rapid formation of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species. portlandpress.combiorxiv.orgnih.gov The reaction between NO and O₂⁻ to form peroxynitrite is diffusion-controlled and significantly faster than the enzymatic dismutation of superoxide, suggesting that peroxynitrite can be abundantly formed under conditions of oxidative and nitrosative stress. biorxiv.org this compound serves as a donor of NO, which can then react with superoxide to generate peroxynitrite. portlandpress.com
While the formation of peroxynitrite is a key aspect of nitrosative stress, organisms have developed detoxification systems. portlandpress.com Some studies suggest that certain bacteria may possess efficient peroxynitrite detoxification mechanisms. portlandpress.com For instance, in Neisseria meningitidis, the expected increased toxicity from combined exposure to NO and superoxide donors was not observed, hinting at an effective ONOO⁻ detoxification system. portlandpress.com However, even in mutant strains lacking potential peroxynitrite detoxification enzymes, a protective effect of NO was still noted. portlandpress.com In plants, peroxiredoxins have been identified as efficient thiol-based systems for detoxifying peroxynitrite. nih.govresearchgate.net
| Species | Role | Interaction with this compound |
| Peroxynitrite (ONOO⁻) | Reactive Nitrogen Species | Formed from the reaction of NO (released by this compound) and superoxide. portlandpress.combiorxiv.org |
| Peroxiredoxins | Detoxification Enzyme | Can reduce and detoxify peroxynitrite. nih.govresearchgate.net |
Modulation of Reactive Oxygen Species (ROS) Production
Nitric oxide (NO), released from donors such as this compound, can modulate the production of reactive oxygen species (ROS). frontiersin.orguib.no The interaction is complex, with NO capable of both contributing to and inhibiting ROS production depending on the cellular context. uib.nonih.gov For instance, NO can react with superoxide to form peroxynitrite, thereby being implicated in the generation of reactive species. uib.no
Conversely, NO has been shown to inhibit the activity of NADPH oxidase, a major enzyme responsible for ROS production. frontiersin.orgnih.gov This inhibitory effect on superoxide production can have protective consequences in conditions like atherosclerosis where excessive vascular oxidative stress is a pathogenic feature. frontiersin.org The release of NO from activated macrophages can lead to their functional suppression and a marked inhibition of ROS production. uib.no This dual role highlights the intricate balance of redox signaling within cells.
| Modulator | Effect on ROS Production | Key Enzyme/Pathway Affected |
| This compound (as NO donor) | Inhibition | NADPH oxidase frontiersin.orgnih.gov |
| This compound (as NO donor) | Potential for generation (via peroxynitrite) | Reaction with superoxide uib.no |
Influence on Oxidative Damage and Anti-Oxidative Enzyme Systems
Nitric oxide (NO) and its derivatives, known as reactive nitrogen species (RNS), can significantly influence oxidative damage and the function of anti-oxidative enzyme systems. nih.govnih.gov Exposure of skeletal muscle to the NO donor this compound has been shown to impair the function of crucial antioxidant enzymes. nih.gov Specifically, this compound treatment resulted in a significant reduction in the activity of catalase (CAT) and glutathione (B108866) peroxidase (GPX), and a dose-dependent inhibition of copper-zinc superoxide dismutase (Cu,Zn-SOD). nih.gov This impairment of the cell's primary antioxidant defenses can contribute to increased oxidative stress and subsequent cellular damage. nih.gov
In contrast to its damaging potential at high concentrations, NO is also considered to have antioxidant and protective effects against oxidative damage under certain conditions. frontiersin.orgnih.gov For example, the NO donor DETA NONOate has been shown to inhibit neurotoxicity caused by hydrogen peroxide (H₂O₂). nih.govnih.gov This neuroprotective effect is thought to occur through the activation of the soluble guanylate cyclase (sGC)-cGMP pathway. nih.govnih.gov In some bacteria, such as Neisseria meningitidis, NO released from this compound decreased the toxicity associated with H₂O₂. psu.edu However, in other organisms like E. coli, the simultaneous exposure to H₂O₂ and this compound led to increased toxicity. portlandpress.compsu.edu
In the context of the Lyme disease spirochete Borrelia burgdorferi, treatment with this compound resulted in nitrosative damage to proteins, particularly those with free or zinc-bound cysteine thiols, rather than causing significant DNA damage or lipid peroxidation. nih.gov
| Enzyme/System | Effect of this compound | Organism/Cell Type |
| Catalase (CAT) | 50% reduction in activity nih.gov | Rat Diaphragm Muscle nih.gov |
| Glutathione Peroxidase (GPX) | 50% reduction in activity nih.gov | Rat Diaphragm Muscle nih.gov |
| Cu,Zn-Superoxide Dismutase (Cu,Zn-SOD) | Dose-dependent inhibition nih.gov | Rat Diaphragm Muscle nih.gov |
| Oxidative Damage (H₂O₂-induced) | Protective effect (by DETA NONOate) | Rat Cortical Neurons nih.govnih.gov |
| H₂O₂ Toxicity | Decreased toxicity | Neisseria meningitidis psu.edu |
| H₂O₂ Toxicity | Increased toxicity | Escherichia coli portlandpress.compsu.edu |
| Protein Damage (Nitrosative) | Damage to cysteine thiols | Borrelia burgdorferi nih.gov |
Nitric oxide (NO) is a known inducer of heme oxygenase-1 (HO-1), a critical enzyme involved in the cellular stress response. frontiersin.orgnih.govaai.org The NO donor this compound has been shown to mimic the effect of lipopolysaccharide (LPS) in inducing the expression of HO-1 in microglia. aai.org This induction suggests that NO is a key mediator in the upregulation of HO-1 in response to inflammatory stimuli. aai.org The induction of HO-1 by NO is considered a significant component of its cytoprotective and antioxidant effects. frontiersin.orgnih.gov
Furthermore, there is evidence of a mutual regulatory interaction between NO and HO-1. While NO induces HO-1 expression, the inhibition of HO-1 can, in turn, lead to increased expression of inducible nitric oxide synthase (iNOS) and consequently higher NO production. aai.org This feedback loop highlights the intricate relationship between these two signaling pathways in modulating cellular responses to stress and inflammation. aai.org In gastric epithelial cells, NO donors have been shown to significantly increase the mRNA and protein levels of HO-1. researchgate.net However, exposure to peroxynitrite, the product of NO and superoxide, can lead to a concentration-dependent, reversible inactivation of both HO-1 and HO-2 activity. nih.gov
| Cell Type | Effect of this compound | Key Finding |
| Microglia | Induces HO-1 expression aai.org | NO mediates LPS-induced HO-1 expression. aai.org |
| Gastric Epithelial Cells | Increases HO-1 mRNA and protein levels researchgate.net | NO is a direct inducer of HO-1. researchgate.net |
| Rat Spleen & Brain Microsomes | Inhibition of HO-1/HO-2 activity (by peroxynitrite) nih.gov | Peroxynitrite can inactivate heme oxygenases. nih.gov |
Impact on NADPH Oxidase Activity and Superoxide Production
Diethylamine NONOate (this compound), as a nitric oxide (NO) donor, exerts complex and sometimes contradictory effects on the activity of NADPH oxidase (NOX) and the subsequent production of superoxide (O₂⁻). The impact appears to be highly dependent on the cell type, the specific NOX isoform, and the surrounding biochemical environment.
In vascular endothelial cells, which are a major source of superoxide in blood vessels, NO donors have been shown to suppress NADPH oxidase activity. Studies using human microvascular endothelial cells (HMEC-1) demonstrated that DETA-NONOate, a related NONOate, leads to a concentration- and time-dependent suppression of superoxide production. nih.gov This inhibitory effect is sustained, persisting for hours after the NO donor is removed. nih.gov The mechanism underlying this suppression is not dependent on the canonical soluble guanylyl cyclase (sGC)/cGMP pathway, the formation of peroxynitrite, or changes in the expression or assembly of NADPH oxidase subunits. nih.gov Instead, the sustained inhibition is achieved through the S-nitrosylation of p47phox, a crucial organizing subunit of the NADPH oxidase complex. nih.gov Restoration of superoxide production upon de-nitrosylation with UV light confirms this mechanism. nih.gov This suggests that NO, released from donors like this compound, can directly modulate and downregulate vascular oxidative stress. nih.gov
Similarly, in plant cells, this compound has been found to inhibit the activity of the respiratory burst oxidase homolog (Rboh), the plant equivalent of NADPH oxidase. In vitro assays on samples from sweet pepper fruits showed that 2 mM this compound significantly inhibited Rboh activity by approximately 30%. mdpi.comresearchgate.net This finding aligns with research in Arabidopsis thaliana, where the AtRbohD isozyme is inhibited via S-nitrosation, leading to reduced superoxide generation. mdpi.com
Conversely, in phagocytic cells like neutrophils, the role of this compound is more intricate. Some studies suggest an inhibitory role, where NO donors were found to impair reactive oxygen species (ROS) production in activated human neutrophils. researchgate.net This inhibition is thought to occur via direct effects on the membrane-bound components of the NADPH oxidase, preventing the assembly of the activated complex. researchgate.net However, other research indicates a more complex, and at times, activating role. For instance, in human polymorphonuclear leucocytes (neutrophils), this compound was observed to enhance the synthesis of 5-oxo-ETE, a lipid mediator whose formation is increased by NADPH oxidase activation. nih.gov Furthermore, a study on β₂ integrin inhibition in neutrophils found that exposure to an NO flux triggers an autocatalytic cascade that involves the activation of both type 2 nitric-oxide synthase (NOS-2) and NADPH oxidase (NOX). nih.gov This activation is a necessary step in the downstream signaling that leads to changes in the cytoskeleton and inhibition of integrin adhesion. nih.gov This suggests that in neutrophils, this compound can, under certain conditions, lead to the activation of NADPH oxidase as part of a specific signaling pathway, rather than causing a general inhibition of superoxide production. nih.gov
The table below summarizes key findings on the effect of this compound on NADPH oxidase activity from various studies.
Table 1: Research Findings on this compound's Effect on NADPH Oxidase and Superoxide Production
| Cell/System Studied | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|
| Human Microvascular Endothelial Cells (HMEC-1) | Suppression of superoxide production (by DETA-NONOate) | S-nitrosylation of the p47phox subunit | nih.gov |
| Sweet Pepper (Capsicum annuum L.) Fruit | Inhibition of Rboh (NADPH oxidase) activity | Direct inhibition, possibly via S-nitrosation | mdpi.comresearchgate.net |
| Human Neutrophils | Impaired ROS production | Direct effects on membrane components of NADPH oxidase, preventing assembly | researchgate.net |
| Human Neutrophils | Activation of NADPH oxidase as part of a cascade | Triggering an autocatalytic cascade involving NOS-2 and NOX for integrin inhibition | nih.gov |
| Human Neutrophils | Increased synthesis of 5-oxo-ETE (linked to NOX activation) | Interaction with zymosan particles in the presence of this compound | nih.gov |
S-Nitrosylation Mechanisms of Protein Modification
S-nitrosylation is a critical post-translational modification through which nitric oxide (NO) exerts many of its biological effects. This process involves the covalent attachment of an NO moiety to the sulfur atom of a cysteine residue within a protein, forming an S-nitrosothiol (SNO). oup.comscielo.br This reversible modification can alter a protein's function, stability, or localization, analogous to phosphorylation. pnas.org this compound, by releasing NO, serves as a tool to induce and study S-nitrosylation of various protein targets. pnas.orgacs.org
The mechanism of S-nitrosylation can occur through various reactive nitrogen species, including dinitrogen trioxide (N₂O₃), which forms from the reaction of NO with oxygen. oup.comacs.org Alternatively, it can happen via transnitrosation, where a nitroso group is transferred from a low-molecular-weight S-nitrosothiol, like S-nitrosoglutathione (GSNO), to a protein thiol. oup.com
A diverse range of proteins has been identified as targets for S-nitrosylation following treatment with this compound or other NO donors, highlighting the broad impact of this modification.
Signaling and Structural Proteins: In ovine fetoplacental artery endothelial cells, the actin-binding protein cofilin-1 was identified as a major nitrosylated protein after treatment with this compound. oup.com Mass spectrometry revealed that cysteines at positions 80 and 139 are the sites of S-nitrosylation. oup.com This modification enhances the actin-severing activity of cofilin-1, promoting cytoskeleton remodeling and endothelial cell migration. oup.com
Nuclear Receptors: The Estrogen Receptor α (ERα) undergoes S-nitrosylation upon exposure to this compound. pnas.org This modification occurs on specific cysteine residues within the receptor and impairs its ability to bind to DNA at estrogen-responsive elements, thereby altering its transcriptional activity. pnas.org
Enzymes: In Arabidopsis thaliana, peroxiredoxin II E (PrxII E) , an antioxidant enzyme, is S-nitrosylated at Cys-121 following treatment with this compound. oup.com This modification inhibits the enzyme's peroxidase activity. oup.com Similarly, isocitrate lyase in Chlamydomonas reinhardtii is inhibited by nitrosative treatment with this compound. nih.gov
NADPH Oxidase Subunits: As mentioned previously, the p47phox subunit of the NADPH oxidase complex in endothelial cells is a key target for S-nitrosylation by NO, leading to the inhibition of the enzyme's activity. nih.gov
The table below provides examples of proteins that are S-nitrosylated by this compound and the functional consequences of this modification.
Table 2: Protein Targets of this compound-Mediated S-Nitrosylation
| Protein Target | Cell/System | Functional Consequence | Reference |
|---|---|---|---|
| Estrogen Receptor α (ERα) | Purified recombinant protein / MCF-7 cells | Impaired DNA-binding and altered transcriptional activity | pnas.org |
| Cofilin-1 | Ovine fetoplacental artery endothelial cells | Enhanced actin severing activity, promoting cell migration | oup.com |
| p47phox (NADPH Oxidase subunit) | Human microvascular endothelial cells | Inhibition of NADPH oxidase activity and superoxide production | nih.gov |
| Peroxiredoxin II E (PrxII E) | Arabidopsis thaliana | Inhibition of peroxidase activity | oup.com |
| Isocitrate Lyase | Chlamydomonas reinhardtii | Inhibition of enzymatic activity | nih.gov |
Cellular Responses Independent of Nitric Oxide Release
While this compound is primarily characterized as a nitric oxide (NO) donor, with its effects largely attributed to the release of NO and subsequent signaling events like cGMP formation or S-nitrosylation, some evidence points towards cellular responses that are independent of this canonical action. Identifying such effects is challenging, as it requires dissociating the observed outcome from the direct or indirect actions of released NO.
Pharmacological and Physiological Applications of Diethylamine Nonoate
Cardiovascular System Research
The cardiovascular system is a primary area of research for DEA NONOate, as nitric oxide is a key regulator of vascular tone, cardiac function, and endothelial health. nih.govfrontiersin.org
This compound has been shown to directly modulate the contractile function of cardiac muscle. nih.gov In isolated rat ventricular myocytes, this compound exerts a dose-dependent negative inotropic effect, characterized by a reduction in twitch amplitude and an acceleration of relaxation. nih.gov For instance, a 10 μM concentration of DEA/NO was found to reduce twitch amplitude to 83.7% of the control value while also accelerating the time to 50% relaxation to 88.9% of the control. nih.gov These effects occur without significant changes to the intracellular Ca2+ transient, suggesting the compound primarily acts by reducing the sensitivity of myofilaments to calcium. nih.gov This reduction in myofilament Ca2+ responsiveness is believed to result from the phosphorylation of troponin I by cyclic GMP-dependent protein kinase (PKG). nih.gov
Conversely, other studies have reported positive inotropic effects. In isolated guinea-pig myocytes, this compound at 10⁻⁵ M induced a significant 111% increase in contraction amplitude, a potent effect that did not require pre-stimulation with isoprenaline. oup.com This positive inotropic response was observed at concentrations as low as 10⁻⁶ M. oup.com Research comparing cardiac and skeletal muscle found that this compound dose-dependently affects myosin function in both, though cardiac myosin is more sensitive. researchgate.netplos.org The spectrum of acute NO effects, including enhanced myocardial contraction and relaxation, was found to be impaired in moderately diabetic rats, indicating a state of NO resistance in the diabetic myocardium. nih.gov
| Model System | This compound Concentration | Observed Effect on Myocardial Contractility | Key Finding |
|---|---|---|---|
| Rat Ventricular Myocytes | 10 μM | Reduced twitch amplitude (to 83.7% of control) and accelerated relaxation. nih.gov | Negative inotropic effect mediated by reduced myofilament Ca2+ sensitivity. nih.gov |
| Guinea-Pig Myocytes | 10 μM | Increased contraction amplitude by 112%. oup.com | Potent positive inotropic effect independent of isoprenaline. oup.com |
| Langendorff-perfused Rat Hearts | 10 μM | Reduced peak systolic LVP and left ventricular dP/dt max. nih.gov | Negative inotropic effect in whole heart preparation. nih.gov |
| Diabetic Rat Hearts | Not specified | Impaired enhancement of myocardial contraction and relaxation. nih.gov | Evidence of NO resistance in the diabetic myocardium. nih.gov |
This compound is a potent vasodilator, a function derived from its ability to release NO. ontosight.ai The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP). ontosight.aiontosight.ai This cGMP increase is a primary mechanism for inducing smooth muscle relaxation and, consequently, vasodilation. ontosight.aiontosight.ai
Studies have demonstrated the vasodilatory effects of this compound across various vascular beds. In rat cerebral arteries, this compound induces dose-dependent vasodilation. physiology.org Research on isolated rat small mesenteric arteries revealed that this compound causes relaxation through both cGMP-dependent and independent mechanisms. nih.govfrontiersin.org In cerebellar slices, this compound application induces a measurable NO flux that corresponds with the dilation of intraparenchymal blood vessels. researchgate.net However, the responsiveness to this compound can be altered in pathological states. For example, during decompensated left ventricular hypertrophy, the vasodilator response to this compound is attenuated. ahajournals.org Similarly, in studies of mice with endothelium-specific deficiencies of amyloid precursor protein, endothelium-independent relaxation to this compound remained unchanged, highlighting its direct action on smooth muscle. nih.gov
| Vascular Bed | Experimental Model | Key Finding on Vasodilation |
|---|---|---|
| Rat Cerebral Arteries | Isolated artery segments | Induces dose-dependent vasodilation, with contributions from both cGMP-dependent and cGMP-independent pathways. physiology.org |
| Rat Small Mesenteric Artery | Isolated artery segments | Relaxation occurs via cGMP-dependent and independent mechanisms. nih.govfrontiersin.org |
| Cerebellar Microvessels | Cerebellar slices | Induces reversible dilation of intraparenchymal blood vessels corresponding with NO flux. researchgate.net |
| Mouse Aorta | Tg2576 mice (Alzheimer's model) | Endothelium-independent relaxations were unaltered, indicating specific endothelial dysfunction in the model. oup.com |
| Mouse Basilar Arteries | APP knockout mice | Endothelium-independent relaxations were unchanged, confirming the direct smooth muscle effect. nih.gov |
| Organ/Model | Condition | Effect of this compound Treatment |
|---|---|---|
| Isolated Rat Heart | 12 hours of hypothermic storage | Significantly improved all hemodynamic parameters and cardiac function. nih.govfrontiersin.orgnih.gov |
| Isolated Rat Heart | 6 hours of hypothermic storage | Significantly improved aortic flow. nih.govfrontiersin.orgnih.gov |
| Isolated Rat Heart | Post-storage reperfusion | Better preservation of coronary artery flow. nih.gov |
Pulmonary hypertension (PH) is a disease characterized by elevated pressure in the pulmonary arteries. mdpi.com Given NO's role as a potent pulmonary vasodilator, NO-based therapies are a key area of investigation. nih.govnih.gov While many studies focus on other NONOates like DETA NONOate due to its longer half-life, the principles of NO donation are relevant. oup.com Research has shown that nebulized NONOates can be effective in animal models of PH. nih.gov this compound has been shown to relax isolated rat small mesenteric arteries, and similar NO-releasing compounds relax rat pulmonary arteries, demonstrating the potential for this class of drugs to affect pulmonary vascular tone. nih.govfrontiersin.org The therapeutic strategies for PH often target the NO-sGC-cGMP pathway to induce vasodilation and slow disease progression. mdpi.com
The vascular endothelium is the primary source of endogenous NO, which is crucial for regulating smooth muscle tone and maintaining vascular health. nih.govfrontiersin.org In conditions of endothelial dysfunction, the bioavailability of NO is reduced. This compound can be used experimentally to bypass the dysfunctional endothelium and directly supply NO to the vascular smooth muscle, helping to distinguish between endothelium-dependent and -independent dysfunction. nih.govoup.com For instance, in mouse models of Alzheimer's disease where endothelium-dependent relaxations are impaired, the relaxation response to this compound remains normal. nih.govoup.com This indicates that the smooth muscle's ability to respond to NO is intact and that the defect lies within the endothelium. nih.govoup.com This application makes this compound a critical tool for studying the mechanisms of vascular protection and the pathophysiology of endothelial dysfunction. nih.gov
Neurobiological Investigations
Nitric oxide is an important signaling molecule in the nervous system, acting as an endogenous neurotransmitter and participating in processes like synaptic plasticity and neuroprotection. ontosight.ainih.govfrontiersin.org this compound is frequently used in neurobiological research to study the effects of exogenous NO on neuronal function. ontosight.ai
Studies have shown that this compound can modulate serotonergic neurotransmission. physiology.orgnih.gov In a model using the pond snail Lymnaea stagnalis, bath application of this compound significantly enhanced the synaptic connection between two identified neurons, an effect mediated by the sGC/cGMP pathway. physiology.orgnih.gov This suggests that NO can enhance postsynaptic responses to serotonin. physiology.orgnih.gov
Furthermore, this compound has been used to investigate the neuroprotective potential of NO. In murine cortical cell cultures, NONOate-type donors, including this compound, were found to decrease neuronal injury induced by NMDA receptor activation. nih.gov This neuroprotection was associated with a reduction in NMDA-stimulated calcium uptake, suggesting that NO can modulate NMDA receptor function. nih.gov Interestingly, the neuroprotective effect did not appear to be a direct antioxidant action or mediated by cGMP in this specific model. nih.gov Other research indicates that NO donors can stimulate a significant increase in extracellular adenosine (B11128) accumulation in rat forebrain neuron cultures, which may contribute to neuroprotective mechanisms. nih.gov
| Neurological System/Model | This compound Application | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Pond Snail Serotonergic Synapse | Bath application | Enhanced synaptic transmission. physiology.orgnih.gov | Modulation of the sGC/cGMP pathway, enhancing the postsynaptic 5-HT response. physiology.orgnih.gov |
| Murine Cortical Neurons | Co-application with NMDA | Decreased NMDA-induced neuronal injury. nih.gov | Reduction of NMDA-stimulated Ca2+ uptake. nih.gov |
| Rat Forebrain Neurons | Culture exposure | Stimulated large increases in extracellular adenosine. nih.gov | Associated with ATP hydrolysis and inhibition of adenosine kinase activity. nih.gov |
| HT22 Cells (Hypoglycemia model) | Cell stimulation | Upregulation of NO, contributing to neurological injury via protein nitration. rsc.org | Nitration of proteins, particularly α-tubulin. rsc.org |
Modulation of Nerve Conduction and Excitability
Diethylamine (B46881) NONOate (this compound), as a nitric oxide (NO) donor, has been shown to significantly modulate nerve conduction and excitability. Research on isolated rat peripheral nerves, such as the sciatic and vagus nerves, has demonstrated that exposure to this compound at concentrations consistent with inflammatory conditions can lead to a complete and reversible block of the compound action potential (CAP). nih.govphysiology.org This effect is observed in both myelinated and unmyelinated fibers. nih.govphysiology.org The block of nerve conduction is dose-dependent, with higher concentrations of this compound leading to a more rapid and complete cessation of the CAP. physiology.org For instance, in one study, 0.62 mM this compound resulted in a 100% reduction of the CAP in intact rat tibial nerves within approximately 15 minutes. physiology.org
A crucial finding is that the inhibitory effect of NO released from this compound on nerve excitability is highly dependent on the axonal environment. nih.govphysiology.org Specifically, the presence of the connective tissue sheaths surrounding the nerve bundle is necessary for the conduction block to occur. nih.govphysiology.org Removal of these sheaths, a procedure that typically enhances the effects of pharmacological agents, paradoxically prevents the NO-induced block of signal propagation. nih.gov This suggests that an intermediate factor, generated within the endoneurial environment, is required for the action of NO on the axon. nih.gov The mechanism is thought to involve the formation of a nitrosothiol through the reaction of NO with a sulfhydryl group, which then leads to a slow inactivation of Na+ channels. nih.gov This is supported by the observation that S-nitrosocysteine, a compound that can directly transfer a nitrosonium cation (NO+), is effective in blocking conduction in both intact and desheathed nerve preparations. nih.gov
The reversible nature of the conduction block, with function being fully restored upon removal of this compound, suggests a potential role for NO in the transient neurological deficits observed in inflammatory diseases of the nervous system. nih.govphysiology.org
Table 1: Effect of this compound on Compound Action Potential (CAP) in Rat Tibial Nerve
| This compound Concentration | % CAP Reduction | Time to 100% Block (minutes) | Reference |
| 0.062 mM | 24% | N/A | physiology.org |
| 0.12 mM | 54% | N/A | physiology.org |
| 0.3 mM | 100% | Not specified | physiology.org |
| 0.62 mM | 100% | 15 ± 1 | physiology.org |
Effects on Axonal Transport Dynamics
This compound-derived nitric oxide has a significant impact on the transport of essential components along axons. Studies using cultured neurons have revealed that direct application of this compound inhibits the axonal transport of synaptic vesicle precursors, including synaptophysin and synaptotagmin (B1177969) I. jneurosci.orgresearchgate.net This inhibitory effect is mediated through the phosphorylation of c-jun NH2-terminal kinase (JNK). jneurosci.orgresearchgate.net The application of a JNK inhibitor can effectively neutralize the transport-inhibiting effects of the NO donor. jneurosci.org
The mechanism of transport inhibition involves a reduction in the mobile fraction of these synaptic vesicle proteins, meaning a smaller percentage of the proteins are actively moving along the axon at any given time. jneurosci.orgresearchgate.net At later time points following NO donor application, a decrease in the velocity of the transported vesicles is also observed. researchgate.net This breakdown of directed axonal transport can disrupt the delivery of crucial materials to the synapse, potentially impacting synaptic function. jneurosci.org
In addition to synaptic vesicles, nitric oxide donors like this compound can also affect the motility of mitochondria within axons. Elevated levels of nitric oxide have been shown to cause the rapid immobilization of mitochondria, which are vital for meeting the high energy demands of the axon and synapse. nih.gov
Table 2: Effect of this compound on Axonal Transport of Synaptophysin-EGFP
| Treatment | Relative Fluorescence Recovery (FRAP) | Mobile Fraction | Key Finding | Reference |
| Control | Baseline | Normal | Normal anterograde transport | jneurosci.orgresearchgate.net |
| 300 μM DEA/NONOate | Significantly reduced | Significantly reduced | Inhibition of axonal transport | jneurosci.orgresearchgate.net |
| 300 μM DEA/NONOate + JNK Inhibitor | Reverted to near control levels | Not specified | JNK pathway is critical for the inhibitory effect | jneurosci.org |
Influence on Spinal Locomotor Network Activity
The nitric oxide released from this compound has been demonstrated to be a potent modulator of the central pattern generators (CPGs) that govern rhythmic movements, such as locomotion. In studies using isolated spinal cord preparations from neonatal mice, bath application of this compound alters the pharmacologically-induced locomotor-related activity recorded from ventral roots. nih.govnih.gov Specifically, this compound application leads to a concentration-dependent decrease in the frequency of the locomotor rhythm and a modulation of the burst amplitude. nih.govresearchgate.net At lower concentrations, it can enhance the amplitude, while at higher concentrations, it tends to decrease it. nih.govresearchgate.net
This modulation of spinal locomotor network output by NO appears to be mediated, at least in part, through the cGMP signaling pathway. The effects of this compound can be mimicked by the cGMP analog 8-bromo-cGMP, and the effects on both frequency and amplitude can be blocked by an inhibitor of soluble guanylyl cyclase (sGC), the enzyme that synthesizes cGMP. nih.govnih.gov
Similar modulatory roles have been observed in other species. In Xenopus tadpoles, NO donors like this compound cause a depolarization of spinal neurons and can influence the occurrence of spontaneous locomotor activity. physiology.org These findings collectively indicate that NO, supplied by donors such as this compound, acts as a significant neuromodulator within the spinal cord, contributing to the fine-tuning of locomotor behavior by influencing both the timing and intensity of motor output. nih.govnih.gov
Table 3: Concentration-Dependent Effects of this compound on Locomotor Network Frequency in Neonatal Mouse Spinal Cord
| This compound Concentration | % Change in Frequency (from control) | Reference |
| 50 μM | Decrease | researchgate.net |
| 100 μM | Decrease | nih.gov |
| 200 μM | Decrease | researchgate.net |
| 400 μM | Decrease | nih.gov |
Neuroprotective Properties Against Oxidative Stress
Nitric oxide (NO) is recognized for its dual role in the nervous system, capable of being both neuroprotective and neurotoxic. The neuroprotective effects of NO are often associated with its function as an antioxidant, where it can directly counteract oxidative damage. nih.gov NO is involved in cellular protection through mechanisms such as the activation of soluble guanylyl cyclase (sGC) to increase cGMP concentrations and the induction of heme oxygenase-1 (HO-1), a key enzyme in the cellular stress response. nih.gov
However, the efficacy of this compound as a neuroprotective agent against oxidative stress may be context-dependent, particularly due to its rapid NO release kinetics. In one study investigating oligodendrocyte toxicity from cystine deprivation (which leads to intracellular glutathione (B108866) depletion), this compound, with a half-life of minutes, did not confer protection. nih.gov In contrast, NO donors with longer half-lives measured in hours were protective, suggesting that sustained NO release is necessary to counteract the slowly evolving oxidative stress in this model. nih.gov
Conversely, in a neonatal rat model of stroke, administration of this compound was shown to significantly increase NO concentrations in the cortex. ahajournals.orgahajournals.org In this context of ischemia-reperfusion injury, inhaled NO, which would similarly increase local NO concentrations, was found to be neuroprotective by reducing infarct volume and cellular damage, partly by improving cerebral blood flow to the ischemic tissue. ahajournals.orgahajournals.org This suggests that the rapid, localized increase in NO from a donor like this compound could be beneficial in acute ischemic settings. ahajournals.org
Immunological and Inflammatory Responses
Inhibition of Mast Cell Activation and Mediator Release
This compound has been identified as an effective inhibitor of mast cell activation, a key event in allergic and inflammatory reactions. nih.govresearchgate.net Studies on human cultured mast cells have shown that this compound can suppress immunoglobulin E (IgE)-dependent degranulation and the subsequent release of inflammatory mediators like histamine (B1213489). nih.govdntb.gov.ua
A critical factor for this inhibitory action is the timing of NO availability. This compound, which has a rapid NO release rate, is only effective at inhibiting histamine release when it is added to the mast cells at the same time as the activating stimulus (e.g., anti-IgE). nih.govresearchgate.net NO donors with slower release kinetics fail to produce this inhibitory effect under similar conditions. nih.govresearchgate.net This indicates that a sufficient concentration of NO must be present inside the mast cell at the precise moment of activation to interfere with the signaling cascade leading to degranulation. nih.gov
The inhibitory effect of this compound can be reversed by NO scavengers and potentiated by antioxidants such as N-acetylcysteine (NAC), which likely increases the bioavailability of NO. nih.govdntb.gov.ua The downstream mechanism is thought to involve the cGMP-dependent pathway, as other research has shown this pathway contributes to the inhibitory actions of NO on human mast cells. nih.gov These findings highlight the potential for rapid-release NO donors to modulate mast cell-mediated allergic inflammation. nih.gov
Table 4: Effect of NO Donors on Anti-IgE-Induced Histamine Release from Human Mast Cells
| NO Donor | NO Release Kinetics | Inhibition of Histamine Release (when added at time of activation) | Reference |
| This compound | Rapid | Yes | nih.govresearchgate.net |
| MAHMA NONOate | Rapid | Yes | nih.govresearchgate.net |
| Slow-release donors | Slow | No | nih.gov |
Role in Macrophage-Mediated Antimicrobial Defense
Nitric oxide is a fundamental component of the innate immune response, serving as a major effector molecule in the macrophage-mediated attack on pathogens. researchgate.netnih.gov this compound, by releasing NO, can contribute significantly to antimicrobial defense. Direct application of this compound has been shown to have potent bactericidal effects. A pilot study demonstrated that this compound could inhibit the growth of Escherichia coli with high efficacy, achieving a 99.9% reduction in the bacteria, comparable to the antibiotic ciprofloxacin. nih.gov
Beyond its direct antimicrobial activity, NO from this compound can also enhance the defensive capabilities of immune cells. Research has shown that human alpha-1-antitrypsin (hAAT), when S-nitrosylated in a process using this compound, gains the ability to augment macrophage-mediated killing of intracellular bacteria, such as Salmonella typhi. nih.gov The S-nitrosylated protein (S-NO-hAAT) was found to trigger a pro-inflammatory and antibacterial phenotype in macrophages, enhancing their ability to clear the infection, whereas unmodified hAAT had no such effect. nih.gov This suggests that in an NO-rich environment, such as at a site of infection where macrophages are active, NO can modify host proteins to amplify the antimicrobial response.
Cancer Biology Research
The role of nitric oxide in cancer is complex and often appears contradictory, with studies demonstrating both pro- and anti-proliferative effects. This compound, as a source of NO, has been instrumental in elucidating these dual actions in various cancer cell lines. The ultimate effect of NO on cancer cell proliferation appears to be highly dependent on its concentration, the specific type of cancer, and the cellular microenvironment.
At lower concentrations, NO can promote cancer cell proliferation. This pro-proliferative effect has been observed in human breast cancer cells, where nanomolar concentrations of NO released from DETA-NONOate (a related NONOate) were found to increase cell proliferation by stimulating protein synthesis through the mTOR/eIF4E pathway. aacrjournals.org Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, lower concentrations of this compound (5-200 µM) were reported to have pro-proliferative effects. spandidos-publications.comnih.gov This was, in some cases, associated with an upregulation of glucose transporters and an increase in glycolysis, providing the necessary energy for rapid cell division. spandidos-publications.comnih.gov
Conversely, at higher concentrations, NO can exhibit anti-proliferative and even cytotoxic effects on cancer cells. In HNSCC cells, this compound concentrations greater than 200 µM were found to be anti-proliferative. spandidos-publications.comnih.gov High concentrations of this compound (6.5-8.5 mM) have also been shown to induce apoptosis in NO-adapted HNSCC cells. iiarjournals.org In oral squamous cell carcinoma cells, a high concentration of DETA-NONOate (500µM) suppressed proliferation under both normal and low-oxygen conditions. clinmedjournals.org These anti-proliferative effects are thought to be mediated by various mechanisms, including the induction of cell cycle arrest, apoptosis, and the inhibition of key signaling pathways involved in cell growth and survival.
Table 2: Effects of this compound on Cancer Cell Proliferation
| Cancer Type | Concentration | Effect | Mechanism | References |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 5-200 µM | Pro-proliferative | Upregulation of glucose transporters, increased glycolysis | spandidos-publications.comnih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | >200 µM | Anti-proliferative | Not specified | spandidos-publications.comnih.gov |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 6.5-8.5 mM | Apoptosis in NO-adapted cells | Not specified | iiarjournals.org |
| Human Breast Cancer (using DETA-NONOate) | Nanomolar | Pro-proliferative | Increased protein synthesis via mTOR/eIF4E pathway | aacrjournals.org |
| Oral Squamous Cell Carcinoma (using DETA-NONOate) | 500 µM | Anti-proliferative | Suppression of proliferation | clinmedjournals.org |
Impact on Cancer Cell Glycolysis and Metabolic Pathways
Diethylamine NONOate (this compound), as a nitric oxide (NO) donor, exhibits a complex, often concentration-dependent, influence on the metabolic profile of cancer cells, particularly on glycolysis. nih.gov This process is a critical source of energy for rapidly proliferating tumor cells. nih.gov The effects of NO released from this compound can be either pro-proliferative and pro-glycolytic or anti-proliferative, depending on the concentration and the specific cancer cell line. nih.govnih.gov
Similar biphasic roles of NO have been observed in other cancers. In ovarian cancer, for example, low concentrations of NO (≤100 nM) promote glycolysis and cell proliferation, whereas higher concentrations (≥500 nM) have an anti-tumorigenic effect by inhibiting these processes. researchgate.net The mechanism in some cases may not be directly tied to glycolysis; for instance, NO can also influence other pathways like the EGF receptor (EGFR), PI3K/AKT, and MAPK pathways, which are known to be involved in breast cancer cell proliferation. nih.gov High doses of related NONOates, such as DetaNONOate, have also been noted to have anti-cancer effects by impacting mitochondrial bioenergetics. uab.edu
Table 1: Effects of this compound on Glycolysis in Head and Neck Squamous Carcinoma Cell (HNSCC) Lines
| Cell Line | This compound Concentration | Effect on Proliferation | Effect on Glycolysis | Key Molecular Changes |
|---|---|---|---|---|
| HN18 | 5 µM | Pro-proliferative | Stimulated | Upregulated GLUT1 and GLUT2 gene expression; Increased Hexokinase (HK) activity; Increased lactate (B86563) production. nih.govnih.gov |
| HN17 | 5-20 µM | Pro-proliferative | Not significantly affected | Enhanced GLUT2, GLUT3, and GLUT4 gene expression. nih.govnih.gov |
| HN30 | 5-20 µM | Pro-proliferative | Not significantly affected | Enhanced GLUT2, GLUT3, and GLUT4 gene expression. nih.govnih.gov |
| HNSCC (General) | >200 µM | Anti-proliferative | Not specified | General inhibition of cell growth. nih.govnih.gov |
Induction of Apoptosis in Malignant Cells via Peroxynitrite-Dependent Signaling
The pro-apoptotic activity of Diethylamine NONOate in malignant cells is primarily mediated through a well-defined, indirect signaling pathway involving peroxynitrite. allenpress.com This mechanism is selective for malignant cells, often due to their expression of NADPH oxidase-1 (NOX1), which generates extracellular superoxide (B77818) anions. nih.gov The nitric oxide (NO) released from this compound rapidly reacts with these superoxide anions to form the highly reactive species, peroxynitrite (ONOO⁻). allenpress.com
This process is critically dependent on the presence of both NO and superoxide anions. allenpress.com The induction of apoptosis can be nullified by scavenging superoxide anions with superoxide dismutase (SOD) or by using peroxynitrite decomposition catalysts like FeTPPS. allenpress.com This confirms that the apoptotic effect is not a direct action of this compound itself but is a consequence of peroxynitrite formation. allenpress.com
Following its formation, peroxynitrite is protonated to peroxynitrous acid (ONOOH), which then spontaneously decomposes into highly reactive intermediates, including the hydroxyl radical (•OH) and nitrogen dioxide (NO₂). allenpress.com These radicals are potent oxidizing agents that can induce lipid peroxidation in the cell membrane, ultimately triggering the mitochondrial pathway of apoptosis. nih.gov This signaling cascade involves the activation of caspase-9 and caspase-3. nih.gov The entire process is dependent on extracellular reactive oxygen and nitrogen species (ROS/RNS) signaling, which can be inhibited by factors that interfere with the key components of the pathway, such as catalase, which can decompose peroxynitrite. nih.govoup.commdpi.com
Table 2: Key Components in this compound-Induced Apoptosis via Peroxynitrite Signaling
| Component | Role in Pathway | Effect of Inhibition/Scavenging |
|---|---|---|
| This compound | Source of nitric oxide (NO). allenpress.com | Prevents the formation of peroxynitrite and subsequent apoptosis. allenpress.com |
| Superoxide Anion (O₂⁻) | Reacts with NO to form peroxynitrite. allenpress.com | Abrogates apoptosis induction (e.g., via SOD). allenpress.com |
| Peroxynitrite (ONOO⁻) | Key signaling molecule; precursor to damaging radicals. allenpress.comnih.gov | Prevents apoptosis (e.g., via FeTPPS). allenpress.com |
| Hydroxyl Radical (•OH) | Induces lipid peroxidation and triggers apoptosis. allenpress.comnih.gov | Prevents apoptosis (e.g., via DMTU). nih.gov |
| Caspase-9 / Caspase-3 | Executioner caspases in the mitochondrial apoptosis pathway. nih.gov | Inhibition blocks the final steps of cell death. nih.gov |
Other Biological Systems
Effects on Pollen Tube Growth and Gene Expression
In plant biology, Diethylamine NONOate has been utilized as an exogenous source of nitric oxide to study its role in developmental processes, particularly pollen germination and tube growth. Research in Camellia sinensis (tea plant) demonstrates that NO, and by extension this compound, acts as a negative regulator of pollen tube growth. plos.orgmdpi.com
Treatment with this compound significantly inhibits both pollen germination and the elongation of the pollen tube in a dose-dependent manner. plos.orgmdpi.com For example, in C. sinensis, concentrations from 25 µM to 100 µM progressively reduced the length of pollen tubes. plos.org This inhibitory effect can be largely reversed by the presence of an NO scavenger like cPTIO, confirming that the effect is specifically due to the released nitric oxide. plos.orgnih.gov
The application of this compound also leads to significant changes in gene expression. Transcriptomic analysis of C. sinensis pollen tubes treated with 25 µM this compound revealed 221 differentially expressed genes, with 117 being up-regulated and 104 down-regulated. nih.gov These genes are involved in several key signaling pathways, including those related to cGMP, calcium (Ca²⁺), reactive oxygen species (ROS), and pH regulation. nih.gov Specifically, this compound treatment was shown to increase cGMP content in pollen tubes, and its inhibitory effects on growth were linked to a cGMP-dependent signaling pathway. plos.org Furthermore, in Arabidopsis, the dgk4 mutant, which has a defective response to NO, shows less sensitivity to the growth-inhibiting effects of this compound, reinforcing the link between NO signaling and pollen tube development. biologists.com
Table 3: Effects of this compound on Pollen Growth and Gene Expression
| Plant Species | This compound Concentration | Effect on Pollen Tube Growth | Associated Molecular/Genetic Changes |
|---|---|---|---|
| Camellia sinensis | 25-100 µM | Dose-dependent inhibition of germination and tube elongation. plos.org | Increased NOS-like activity and NO production; Increased cGMP content; Altered expression of 221 genes related to cGMP, Ca²⁺, and ROS signaling. plos.orgnih.gov |
| Arabidopsis thaliana | Not specified | Inhibition of pollen tube growth. biologists.com | Growth inhibition is less pronounced in dgk4 mutants, suggesting involvement of Diacylglycerol Kinase 4 in the NO signaling pathway. biologists.com |
| Lilium longiflorum | Not specified | Negative regulation of pollen tube growth rate. mdpi.com | Effect is reversed by NO scavengers. mdpi.com |
Methodological Approaches for Studying Diethylamine Nonoate
In Vitro Experimental Models
In vitro models are fundamental for dissecting the direct cellular and molecular mechanisms of action of DEA NONOate. These systems offer a controlled environment to study its effects on specific cell types and tissues, minimizing the complex systemic variables present in whole organisms.
Cell culture systems represent a cornerstone in the study of this compound, providing insights into its influence on cellular proliferation, signaling, and viability.
Human Endothelial Cells: In studies involving human umbilical vein endothelial cells (HUVECs), this compound has been used to investigate the role of NO in vascular permeability. Research has shown that NO can alter the expression and organization of vascular endothelial (VE)-cadherin, a key component of endothelial cell junctions.
Neurons: The effects of this compound on neuronal cells have been explored in the context of neurotoxicity and neuroprotection. While high concentrations of NO can be toxic to neurons, studies have also investigated the potential protective effects of NO donors like this compound against oxidative stress-induced neuronal cell death.
Mast Cells: Research on human cultured mast cells has utilized this compound to understand the role of exogenous NO in modulating allergic and inflammatory responses. These studies have demonstrated that this compound can inhibit the release of histamine (B1213489) and other inflammatory mediators from mast cells, with the effectiveness being dependent on the kinetics of NO release.
Cancer Cell Lines: The impact of this compound on cancer cells is multifaceted, with studies on various cell lines, including ovarian cancer and head and neck squamous cell carcinoma (HNSCC), revealing dose-dependent effects. Low concentrations of this compound have been observed to promote cell proliferation, while higher concentrations tend to have anti-proliferative or cytotoxic effects. For instance, in HNSCC cell lines, lower concentrations of this compound were found to have pro-proliferative effects, whereas concentrations above 200 µM exhibited anti-proliferative actions.
Bacterial Cultures: The antimicrobial properties of this compound have been investigated using bacterial culture systems. A notable study on Escherichia coli demonstrated that this compound can significantly inhibit bacterial growth. At a concentration of 65 mM, it achieved a 99.9% reduction in E. coli growth, an efficacy comparable to the antibiotic ciprofloxacin.
| Cell Type/Organism | Experimental Focus | Key Findings with this compound |
|---|---|---|
| Human Endothelial Cells (HUVECs) | Vascular Permeability | Alters VE-cadherin expression and organization. |
| Neurons | Neuroprotection/Neurotoxicity | Exhibits dose-dependent effects on neuronal viability in the context of oxidative stress. |
| Human Mast Cells | Allergic and Inflammatory Response | Inhibits histamine release in a manner dependent on NO release kinetics. |
| Cancer Cell Lines (e.g., Ovarian, HNSCC) | Cell Proliferation | Shows dose-dependent effects; low concentrations can be pro-proliferative, while high concentrations are anti-proliferative. |
| Bacterial Cultures (e.g., E. coli) | Antimicrobial Activity | At 65 mM, inhibits E. coli growth by 99.9%. nih.gov |
Isolated organ and tissue preparations provide a bridge between cell culture studies and in vivo models, allowing for the examination of this compound's effects on the integrated function of a whole organ or tissue in a controlled ex vivo environment.
Isolated Hearts: The Langendorff-perfused isolated heart model has been instrumental in studying the direct cardiac effects of this compound. In neonatal rat hearts, low concentrations of this compound were found to significantly increase the tolerance to ischemia-reperfusion injury.
Vascular Rings: Isolated vascular rings, such as those from the rat small mesenteric artery, are commonly used to assess the vasoactive properties of compounds. Studies using this model have shown that this compound evokes sustained relaxation in pre-contracted arterial segments. This relaxation is mediated by both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and -independent mechanisms.
Cardiomyocytes: Investigations using isolated cardiomyocytes have helped to elucidate the effects of this compound on cardiac contractility at the cellular level. These studies have shown that this compound can reduce contractility in rat cardiomyocytes.
| Preparation | Experimental Focus | Key Findings with this compound |
|---|---|---|
| Isolated Hearts (Langendorff) | Cardioprotection | Increases tolerance to ischemia-reperfusion injury in neonatal rat hearts. nih.gov |
| Vascular Rings (Rat Mesenteric Artery) | Vasodilation | Induces sustained relaxation through cGMP-dependent and -independent pathways. |
| Cardiomyocytes | Cardiac Contractility | Reduces contractility in isolated rat cardiomyocytes. |
In Vivo Animal Models
Animal models of septic shock are essential for studying the complex pathophysiology of this life-threatening condition. Common models include the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, or the cecal ligation and puncture (CLP) procedure, which induces polymicrobial peritonitis. These models replicate key features of human sepsis, such as systemic inflammation and organ dysfunction.
While the overproduction of nitric oxide is a known contributor to the vasodilation and hypotension characteristic of septic shock, specific in vivo studies detailing the administration of Diethylamine (B46881) NONOate in LPS-induced or CLP models of septic shock are not extensively documented in the current body of scientific literature. Therapeutic effects of NO donors have been observed in some animal models of infection, but it is also noted that excess NO, as seen in septic shock, is linked to increased morbidity and mortality. nih.gov
The application of this compound has been significantly explored in the context of organ transplantation, particularly in heart preservation. Ischemia-reperfusion injury, which occurs when blood flow is restored to a previously ischemic organ, is a major cause of graft dysfunction.
In a key study utilizing an isolated working rat heart model, this compound was added to a cardioplegic solution used for heart preservation. The results demonstrated that the presence of this compound was associated with significantly better preservation of coronary artery flow and cardiac function after a 12-hour period of hypothermic storage. nih.gov The addition of the nitric oxide donor led to a significant improvement in all measured hemodynamic parameters after 12 hours of storage and in aortic flow after 6 hours of storage when compared to the control groups. nih.gov This suggests a potential therapeutic application for this compound in enhancing the preservation of donor hearts for transplantation.
| Animal Model | Experimental Focus | Key Findings with this compound |
|---|---|---|
| Isolated Working Rat Heart | Heart Preservation for Transplantation | Significantly improved hemodynamic parameters and coronary artery flow after 12 hours of hypothermic storage. nih.gov |
Animal models of cardiovascular disease, such as those for myocardial infarction (MI), are critical for developing and testing new therapeutic strategies. A common model involves the ligation of a coronary artery to induce ischemia, followed by reperfusion to mimic the clinical scenario of a heart attack and subsequent treatment.
The role of nitric oxide donors in protecting the myocardium from ischemia-reperfusion injury is an active area of research. In a study on neonatal rat hearts, low concentrations of this compound were shown to significantly increase the tolerance to ischemia-reperfusion injury. nih.gov However, detailed in vivo studies in adult animal models of myocardial infarction specifically administering Diethylamine NONOate to assess its cardioprotective effects are not widely reported in the available scientific literature. Much of the in vivo research in this area has utilized other NO donors.
Analytical Techniques for Nitric Oxide Detection and Quantification
The transient nature and low physiological concentrations of nitric oxide (NO) necessitate sensitive and specific analytical methods for its detection and quantification. The study of this compound as an NO donor relies heavily on these techniques to characterize its NO release profile and to understand its subsequent biological effects.
Electron Paramagnetic Resonance (EPR) Spin Trapping
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for detecting molecules with unpaired electrons, such as nitric oxide. To apply this technique to NO, which is an EPR-silent species in its free form under biological conditions, spin trapping is employed. This involves the use of a "spin trap," a diamagnetic molecule that reacts with the paramagnetic NO to form a stable paramagnetic adduct that is readily detectable by EPR.
Commonly used spin traps for NO include iron-dithiocarbamate complexes, such as ferrous diethyldithiocarbamate (Fe(DETC)₂). When this compound releases NO in the presence of Fe(DETC)₂, the NO reacts to form the stable nitrosyl-iron complex, [Fe(DETC)₂(NO)], which produces a characteristic triplet EPR signal. The intensity of this signal is directly proportional to the concentration of the trapped NO, allowing for its quantification. This method has been instrumental in confirming the identity of the released radical from NONOates as NO and in studying the kinetics of NO release under various conditions.
Nitric Oxide Electrodes
Electrochemical detection using NO-selective electrodes offers a direct and real-time method for measuring NO concentrations in solution. These electrodes typically consist of a working electrode, a reference electrode, and a counter electrode, all enclosed within a NO-permeable membrane. The principle of operation is based on the oxidation of NO at the surface of the working electrode, which generates a current that is proportional to the concentration of NO.
When studying this compound, an NO electrode can be immersed in a solution containing the compound to monitor the real-time release of NO as the NONOate decomposes. This provides valuable data on the kinetics of NO release, including the half-life of the donor under specific experimental conditions such as pH and temperature. The high sensitivity and rapid response time of these electrodes make them well-suited for dynamic measurements of NO release from this compound in various biological and chemical systems.
Fluorescent Probes (e.g., DAF-FM DA, Thiol-Based Probes)
Fluorescent probes have become widely used for the detection and imaging of NO in biological systems due to their high sensitivity and spatial resolution. Diaminofluoresceins, such as 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA), are among the most common. DAF-FM DA is cell-permeable and non-fluorescent until it is deacetylated by intracellular esterases to DAF-FM. In the presence of NO and oxygen, DAF-FM is converted to a highly fluorescent triazole derivative. The resulting fluorescence intensity can be measured to quantify the amount of NO produced. This method allows for the visualization of NO production within living cells and tissues exposed to this compound.
Thiol-based fluorescent probes represent another class of NO sensors. These probes are designed with a reactive thiol group that can be S-nitrosated by species derived from NO, leading to a change in their fluorescent properties. The change in fluorescence can be correlated with the concentration of NO. These probes offer an alternative mechanism for NO detection and can be tailored for specific applications, including the detection of S-nitrosothiols, which are important downstream mediators of NO signaling.
Griess Reagent System
The Griess reagent system is a colorimetric method that provides an indirect measurement of NO by detecting its stable breakdown products, nitrite (NO₂⁻) and nitrate (B79036) (NO₃⁻). The assay involves a two-step diazotization reaction. In the first step, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. In the second step, this salt couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a chromophoric azo compound that has a strong absorbance at approximately 540 nm.
To measure the total NO produced from this compound, any nitrate formed must first be reduced to nitrite, typically using nitrate reductase. The total nitrite concentration is then determined using the Griess reagent. By measuring the accumulation of nitrite and nitrate over time in a solution containing this compound, the rate and total amount of NO released can be calculated. This method is robust, inexpensive, and widely used for quantifying NO production in various experimental settings.
Coupled Bioluminescent Assays for Nitric Oxide Radical Detection
Bioluminescent assays offer a highly sensitive and specific method for the detection of the NO radical. These assays often utilize the NO-dependent quenching of light emission from a bioluminescent system. For example, the light-producing reaction of luminol with an oxidant can be enhanced by NO, and this enhancement can be measured to quantify NO.
Another approach involves genetically encoded biosensors that link NO detection to the expression of a reporter protein, such as luciferase. These sensors can be engineered to respond to specific concentrations of NO, providing a dynamic and quantifiable readout of NO levels in real-time. While less common for the direct study of NO donor decomposition in vitro, these bioluminescent methods are powerful tools for investigating the downstream effects of NO released from this compound in cellular and in vivo models, offering high sensitivity and the ability to monitor NO signaling pathways.
Interactive Data Table: Comparison of Analytical Techniques for NO Detection
| Technique | Principle | Advantages | Disadvantages |
| EPR Spin Trapping | Traps NO to form a stable paramagnetic adduct detected by EPR. | High specificity for NO radical. | Requires specialized equipment; indirect detection. |
| NO Electrodes | Electrochemical oxidation of NO at an electrode surface. | Real-time, direct measurement of NO concentration. | Potential for interference from other electroactive species. |
| Fluorescent Probes | NO-mediated conversion of a non-fluorescent probe to a fluorescent product. | High sensitivity; allows for cellular imaging. | Potential for artifacts; indirect detection. |
| Griess Reagent | Colorimetric detection of nitrite and nitrate, the stable end-products of NO. | Simple, inexpensive, and robust. | Indirect measurement; interference from other sources of nitrite/nitrate. |
| Bioluminescent Assays | NO-dependent modulation of a light-producing biological reaction. | Very high sensitivity and specificity. | Can be complex to implement; often used in biological systems. |
Techniques for Assessing Cellular and Molecular Responses
Gene Expression Analysis (e.g., RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a highly sensitive technique used to measure the expression levels of specific genes in response to treatment with this compound. This method allows researchers to understand how the nitric oxide released from this compound modulates cellular function at the transcriptional level. nih.govnih.gov
The process begins with the isolation of total RNA from cells that have been treated with this compound and from control, untreated cells. The RNA is then reverse-transcribed into complementary DNA (cDNA). This cDNA serves as the template for the qPCR reaction, where gene-specific primers are used to amplify the target gene and a reference (or housekeeping) gene. The amplification process is monitored in real-time using fluorescent dyes or probes. nih.gov
By comparing the amplification of the target gene to the reference gene, the relative change in gene expression in the treated cells compared to the control cells can be calculated, often using the 2-ΔΔCT method. nih.gov This allows for the quantification of up- or down-regulation of genes involved in various cellular pathways, such as inflammation, apoptosis, and cell proliferation, in response to NO.
Table 2: Illustrative RT-qPCR Analysis of Gene Expression Changes Induced by this compound
| Gene | Function | Fold Change (this compound vs. Control) | Interpretation |
|---|---|---|---|
| iNOS (NOS2) | Enzyme that produces nitric oxide | -2.5 | Down-regulation (Negative feedback) |
| COX-2 (PTGS2) | Enzyme involved in inflammation | +3.0 | Up-regulation |
| Bax | Pro-apoptotic protein | +1.8 | Up-regulation |
| Bcl-2 | Anti-apoptotic protein | -1.5 | Down-regulation |
Protein Expression and Post-Translational Modification Analysis (e.g., Immunoblotting for MAPKs, S-nitrosylation)
Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound studies, it can be used to analyze changes in the expression levels of proteins, such as Mitogen-Activated Protein Kinases (MAPKs), which are key signaling molecules involved in cellular responses to stress, and to assess post-translational modifications like S-nitrosylation.
For immunoblotting, protein lysates from this compound-treated and control cells are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically binds to the protein of interest (e.g., phosphorylated MAPK). A secondary antibody, which is conjugated to an enzyme, then binds to the primary antibody. The addition of a substrate results in a chemiluminescent or colorimetric signal that can be detected and quantified.
S-nitrosylation is a critical post-translational modification where a nitric oxide group is covalently attached to the thiol group of a cysteine residue in a protein. This modification can alter the protein's function, localization, or stability. The biotin-switch assay is a common method to detect S-nitrosylated proteins. In this assay, free thiol groups are first blocked, then the S-nitrosothiol bond is specifically reduced, and the newly formed thiol is labeled with biotin. The biotinylated proteins can then be detected by immunoblotting with an anti-biotin antibody. Studies have successfully used this technique to identify proteins that are S-nitrosylated in response to this compound treatment. researchgate.net
Table 3: Analysis of Protein Modifications in Response to this compound
| Analysis Type | Target Protein/Modification | Method | Potential Finding |
|---|---|---|---|
| Protein Expression | Phospho-p38 MAPK | Immunoblotting | Increased phosphorylation indicating activation of the p38 MAPK pathway. |
| Protein Expression | Phospho-ERK1/2 | Immunoblotting | Altered phosphorylation levels suggesting modulation of the ERK pathway. |
| Post-Translational Modification | S-nitrosylated Pannexin 1 | Biotin-Switch Assay followed by Immunoblotting | Increased S-nitrosylation leading to inhibition of channel function. researchgate.net |
| Post-Translational Modification | S-nitrosylated Caspase-3 | Biotin-Switch Assay followed by Immunoblotting | Increased S-nitrosylation potentially inhibiting apoptosis. |
Cell Viability and Proliferation Assays (e.g., MTT assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation. nih.gov This assay is valuable for determining the cytotoxic or cytostatic effects of this compound on different cell types.
The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells. nih.govyoutube.com The amount of formazan produced is directly proportional to the number of viable cells.
In a typical experiment, cells are seeded in a multi-well plate and treated with various concentrations of this compound. After an incubation period, the MTT reagent is added to each well. Following another incubation period to allow for formazan crystal formation, a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the crystals. The absorbance of the resulting purple solution is then measured using a spectrophotometer, typically at a wavelength of 570 nm. nih.gov A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability.
Table 4: Representative Data from an MTT Assay on A549 Lung Cancer Cells Treated with a NONOate
| NONOate Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 75 | ~100 |
| 150 | ~100 |
| 300 | ~100 |
| 600 | ~80 (Significant decrease) researchgate.net |
Data is illustrative based on findings for NONOate-based NOX donors on A549 cells. researchgate.net
Fluorescence Microscopy and Imaging Techniques (e.g., for intracellular NO dynamics, ROS, pH)
Fluorescence microscopy is a powerful tool for visualizing and quantifying cellular and molecular events in real-time. In the study of this compound, this technique is extensively used to monitor intracellular nitric oxide (NO) dynamics, as well as changes in reactive oxygen species (ROS) and pH.
To detect intracellular NO, researchers use cell-permeable fluorescent probes that react with NO to produce a fluorescent product. nih.gov A commonly used probe is 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate). nih.gov Once inside the cell, esterases cleave the diacetate group, trapping the probe. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative, which can be visualized and quantified using a fluorescence microscope or a microplate reader. aatbio.comsfrbm.org Newer probes, such as Nitrixyte™ Orange, have been developed to offer improved photostability and a higher signal-to-noise ratio for detecting NO from donors like this compound. aatbio.comaatbio.com
Fluorescence imaging has revealed that the effect of this compound on intracellular NO levels can be influenced by the cellular microenvironment, such as the levels of endothelial nitric oxide synthase (eNOS) and glutathione (B108866) (GSH). nih.gov Similarly, other fluorescent probes can be used to measure ROS production (e.g., with probes like 2',7'-dichlorodihydrofluorescein diacetate) and changes in intracellular pH in response to this compound treatment.
Table 5: Fluorescent Probes for Imaging Cellular Responses to this compound
| Probe | Target Analyte | Principle of Detection | Application with this compound |
|---|---|---|---|
| DAF-FM diacetate | Intracellular Nitric Oxide (NO) | Forms a fluorescent triazole upon reaction with NO. nih.govsfrbm.org | To visualize and quantify the release of NO from this compound within living cells. |
| Nitrixyte™ Orange | Intracellular Nitric Oxide (NO) | Reacts with NO to generate a bright orange fluorescent product. aatbio.comaatbio.com | Offers a sensitive alternative to DAF-FM for detecting NO, suitable for microscopy and flow cytometry. aatbio.comaatbio.com |
| DCFDA/H2DCFDA | Reactive Oxygen Species (ROS) | Oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). | To assess whether NO from this compound induces or mitigates oxidative stress. |
| BCECF-AM | Intracellular pH (pHi) | A pH-sensitive fluorescent dye whose emission intensity changes with pH. | To determine if NO release from this compound alters intracellular pH. |
Measurement of Reactive Species (e.g., Superoxide (B77818) Anion, Hydrogen Peroxide)
The biological effects of nitric oxide (NO) released from this compound are often intertwined with the production and scavenging of other reactive species, such as the superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂). Therefore, methods to accurately measure these species are essential for a comprehensive understanding of this compound's mechanism of action.
Several techniques are available to detect and quantify superoxide and hydrogen peroxide. For superoxide, probes like hydroethidine (HE) are commonly used. HE is oxidized by superoxide to form a specific fluorescent product, 2-hydroxyethidium, which can be detected by HPLC with fluorescence detection. nih.gov This method is highly specific for superoxide.
Hydrogen peroxide can be measured using a variety of assays. The Amplex® Red assay is a sensitive method where Amplex® Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. researchgate.net Another common method involves the use of fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is oxidized by H₂O₂ and other ROS to the fluorescent DCF.
These assays can be used to investigate whether this compound influences the cellular redox state by, for example, reacting with superoxide to form peroxynitrite, or by modulating the activity of enzymes that produce or scavenge ROS. For instance, studies have shown that NO donors can protect neuronal cells from H₂O₂-induced toxicity, highlighting the interplay between these reactive species. nih.gov
Table 6: Common Methods for Measuring Reactive Species in the Context of this compound Studies
| Reactive Species | Detection Method | Principle |
|---|---|---|
| Superoxide Anion (O₂⁻) | Hydroethidine (HE) with HPLC | Specific oxidation of HE by O₂⁻ to 2-hydroxyethidium, a fluorescent product. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Amplex® Red Assay | HRP-catalyzed oxidation of Amplex® Red by H₂O₂ to fluorescent resorufin. researchgate.net |
| Hydrogen Peroxide (H₂O₂) | H₂DCFDA Fluorescence Assay | Cellular esterases cleave H₂DCFDA to H₂DCF, which is then oxidized by H₂O₂ and other ROS to fluorescent DCF. |
| Peroxynitrite (ONOO⁻) | Boronate-based probes | Boronate probes react with peroxynitrite to form a fluorescent phenolic product. nih.gov |
Computational and Mathematical Modeling of Nitric Oxide Dynamics
The predictable and controlled release of nitric oxide (NO) from Diethylamine NONOate (this compound) under physiological conditions has made it a subject of extensive study using computational and mathematical models. These approaches are crucial for understanding the kinetics of NO release and its subsequent physiological effects. By simulating the dynamics of NO, researchers can predict its concentration in biological systems, which is essential for evaluating its therapeutic potential.
Computational Approaches
While specific quantum chemical calculations for this compound are not extensively detailed in publicly available literature, the general mechanism of NONOate decomposition lends itself to computational investigation. The decomposition is initiated by protonation, followed by the cleavage of the N-N bond to release NO. Computational methods such as Density Functional Theory (DFT) would be employed to model this process. Such studies typically focus on calculating the activation energies for decomposition and elucidating the electronic structure of the transition states. These computational insights are vital for understanding the structure-activity relationships that govern the rate of NO release among different NONOate compounds.
Mathematical Modeling of NO Release
The spontaneous decomposition of this compound in aqueous solutions to release NO follows first-order kinetics. This behavior has been characterized and modeled mathematically to predict the rate and amount of NO released over time. The decomposition is pH-dependent, and under physiological conditions (pH 7.4), this compound releases approximately 1.5 moles of NO per mole of the parent compound. caymanchem.com
The rate of NO release can be described by a first-order differential equation. A key parameter in these models is the decomposition rate constant. At a temperature of 37°C and a pH of 7.4, the experimentally determined first-order decomposition rate constant for this compound is approximately 0.47 ± 0.10 min⁻¹. nih.gov In addition to the decomposition of the NONOate, models of NO concentration in biological media must also account for the reaction of NO with other species, particularly oxygen.
A more comprehensive model incorporates both the decomposition of this compound and the subsequent reaction of the released NO with oxygen. The theoretical concentration of NO over time can be fitted to experimental data using a rate law that includes the rate constant for this compound decomposition (k₁) and the rate constant for the reaction of NO with oxygen (k₂). In one such study, a theoretical curve was successfully fitted to experimental measurements using a k₁ of 20.0 × 10⁻⁴ s⁻¹ for the decomposition of a 100 μM this compound solution in oxygen-saturated phosphate-buffered saline (PBS).
The following table summarizes key parameters used in the mathematical modeling of NO release from this compound.
| Parameter | Value | Conditions |
| Moles of NO released per mole of this compound | 1.5 ± 0.2 | pH 7.4, 37°C |
| Decomposition Rate Constant (k) | 0.47 ± 0.10 min⁻¹ | pH 7.4, 37°C |
| Decomposition Activation Energy | ~100 kJ/mol | - |
| Half-life (t₁/₂) | 2 minutes | pH 7.4, 37°C |
| Half-life (t₁/₂) | 16 minutes | pH 7.4, 22-25°C |
These models have demonstrated excellent agreement between predicted and experimentally measured NO concentrations in various solutions, including phosphate (B84403) buffer and culture medium. nih.gov Such accurate modeling is essential for predicting the physiological or pathological effects of NO delivered by this compound in cellular systems. nih.gov
Future Directions and Translational Prospects in Diethylamine Nonoate Research
Exploration of Specificity in Nitric Oxide Signaling in Diverse Cell Types
The biological effects of nitric oxide (NO) are highly dependent on its concentration, the duration of exposure, and the specific cell type involved. nih.govtandfonline.com Diethylamine (B46881) NONOate (DEA/NO), as a donor of NO, provides a valuable tool for investigating these cell-specific responses. Research has shown that the signaling pathways activated by DEA/NO can vary significantly between different cell types. For instance, while DEA/NO stimulates the phosphorylation of PERK in a pancreatic β-cell line, it does not activate PERK in astrocytes, highlighting a clear cell type-specific response. tandfonline.com This specificity underscores the necessity of evaluating NO-induced signaling on a cell-by-cell basis rather than assuming a universal mechanism. tandfonline.com
In endothelial cells, NO signaling, which can be initiated by donors like DEA/NO, has been shown to promote cell survival through the S-nitrosylation and activation of dynamin-2, a protein involved in endocytosis. biologists.com This pathway appears to be independent of the canonical cGMP-PKG pathway, further illustrating the diverse mechanisms through which NO can exert its effects. biologists.com The close association of dynamin-2 with key survival proteins in endothelial cells, such as the VEGF receptor KDR and endothelial NO synthase (eNOS), suggests a specialized role for dynamin in mediating NO survival signals in this particular cell type. biologists.com
Conversely, in astrocytes, DEA/NO has been found to induce an inflammatory response through a Janus kinase-1 (JAK1) dependent pathway, leading to the production of interleukin-6 (IL-6). tandfonline.com Interestingly, at early time points, DEA/NO was observed to reduce the phosphorylation of STAT3, a substrate of JAK1, which is consistent with previous findings that NO can inhibit JAK activity. tandfonline.com This suggests a complex, time-dependent regulation of inflammatory signaling by NO in these cells.
Furthermore, studies on vascular tone have revealed that DEA/NO can selectively decrease the biological activity of norepinephrine (B1679862) in the rat mesenteric arterial bed, without affecting the vasoconstrictive properties of ATP or neuropeptide Y. physiology.org This indicates a specific interaction between NO and catecholamines, which is not mediated by the activation of guanylate cyclase. physiology.org
These examples demonstrate the critical importance of continuing to explore the specificity of NO signaling in a wide array of cell types. Future research should focus on elucidating the molecular determinants of these cell-specific responses to DEA/NO. Understanding these nuances is paramount for the development of targeted therapeutic strategies that can harness the beneficial effects of NO while minimizing off-target effects.
| Cell Type | DEA/NO-Induced Signaling Pathway | Key Findings | Reference |
| Pancreatic β-cell line | PERK activation | DEA/NO stimulates phosphorylation of PERK. | tandfonline.com |
| Astrocytes | No PERK activation; JAK1-dependent inflammation | DEA/NO does not activate PERK but induces IL-6 production via JAK1. | tandfonline.com |
| Endothelial Cells | Dynamin-2 activation | NO promotes survival via S-nitrosylation and activation of dynamin-2. | biologists.com |
| Rat Mesenteric Arterial Bed | Norepinephrine deactivation | DEA/NO attenuates norepinephrine-induced vasoconstriction. | physiology.org |
Development of Advanced Delivery Systems for Targeted Nitric Oxide Release
The therapeutic potential of nitric oxide is often limited by its short half-life and nonspecific reactivity. jacc.org Consequently, a significant area of research focuses on the development of advanced delivery systems for DEA NONOate and other NO donors to achieve targeted and controlled release. jacc.orgtandfonline.com These systems aim to enhance the stability of the NO donor, control its release kinetics, and direct it to specific pathological sites, thereby maximizing therapeutic efficacy and minimizing systemic exposure. nih.govmdpi.com
Nanoparticles have emerged as a promising platform for the delivery of NO donors. nih.govtandfonline.com Various strategies have been explored, including the encapsulation of NONOates within nanoparticles, covalent attachment to the nanoparticle surface, or dispersion within a polymer matrix. tandfonline.commdpi.com For instance, nanoparticles containing S-nitrosothiol and doxorubicin (B1662922) have been developed to overcome multidrug resistance in cancer cells. nih.gov Similarly, hybrid magnetic nanoparticles have been engineered to co-deliver NO to induce vasodilation in tumors, potentially enhancing the accumulation of other therapeutic agents. mdpi.com
The design of these delivery systems can be tailored to respond to specific triggers present in the target microenvironment. For example, pH-sensitive hollow microparticles have been created that release NO in the acidic environment of tumors. nih.gov Another innovative approach involves the development of prodrugs that release NO only after being processed by specific enzymes, such as cytochrome P450 or esterases, within the target cells. tandfonline.commerckmillipore.com This enzymatic activation allows for highly localized NO release, as demonstrated by a prodrug designed for targeted delivery to the liver and another that induces apoptosis in leukemia cell lines. tandfonline.commerckmillipore.com
The choice of the NO donor itself is also a critical factor. NONOates like this compound are advantageous because their rate of NO release is dependent on pH and temperature, rather than on biological reducing agents, which helps to avoid the development of tolerance. tandfonline.com By manipulating the structure of the nucleophile adduct, the half-life of NO release can be precisely controlled, ranging from minutes to many hours. oup.com
Future research in this area will likely focus on creating more sophisticated and multifunctional delivery systems. cuni.cz This could involve the integration of targeting ligands on the surface of nanoparticles to facilitate receptor-mediated endocytosis, further enhancing specificity. nih.gov The development of systems that can co-deliver NO with other therapeutic agents, such as chemotherapy drugs or photosensitizers for photodynamic therapy, holds significant promise for synergistic treatments. nih.gov Ultimately, the goal is to develop clinically translatable delivery systems that can safely and effectively harness the therapeutic power of nitric oxide for a variety of diseases. tandfonline.comcuni.cz
| Delivery System | Mechanism of NO Release | Target Application | Key Features | Reference |
| pH-sensitive hollow microparticles | Triggered by acidic tumor microenvironment | Cancer therapy | Controlled release in response to specific pH | nih.gov |
| V-PYRRO/NO prodrug | Enzymatic activation by CYP450 | Liver-targeted therapy | Specific release in the liver | tandfonline.com |
| Esterase-sensitive NONOate prodrug | Enzymatic activation by intracellular esterases | Cancer therapy | Intracellular NO release leading to apoptosis | tandfonline.commerckmillipore.com |
| Hybrid magnetic nanoparticles | Co-delivery with other agents | Cancer therapy | Induces vasodilation to enhance drug delivery | mdpi.com |
| S-nitrosothiol-containing nanoparticles | Co-delivery with doxorubicin | Cancer therapy | Overcomes multidrug resistance | nih.gov |
Investigation of Long-Term Effects and Chronic Exposure Scenarios
While the acute effects of this compound and other NO donors are relatively well-studied, the consequences of long-term or chronic exposure remain a critical area for investigation. texas.gov Understanding these effects is essential for the development of safe and effective long-term therapeutic strategies, particularly for chronic conditions such as pulmonary hypertension. oup.com
One of the challenges in long-term NO therapy is the potential for the development of tolerance, as seen with traditional organic nitrate (B79036) vasodilators. tandfonline.com However, NONOates are believed to be less likely to induce tolerance because their NO release is not dependent on enzymatic activation. tandfonline.com Studies involving repeated daily nebulization of a long-acting NONOate in a model of chronic pulmonary hypertension have shown sustained beneficial effects, suggesting that tolerance may not be a significant issue with this class of compounds. oup.com
However, the long-term biological impact of sustained elevated NO levels needs to be carefully evaluated. Chronic exposure to diethylamine itself, the parent amine of this compound, has been associated with nonneoplastic lesions in animal models. texas.gov While the concentrations used in these toxicological studies are likely much higher than what would be achieved with therapeutic doses of this compound, it highlights the need to consider the potential effects of all breakdown products of NO donors.
In the context of the cardiovascular system, long-term exposure to NO may have complex and sometimes contradictory effects. For example, while NO is generally considered protective, some studies suggest that chronic exposure could potentially lead to desensitization of signaling pathways. Research on platelets has shown that prolonged exposure to NO can lead to receptor desensitization, which recovers slowly over time. nih.gov This suggests that continuous high levels of NO might lead to a diminished response, a factor that needs to be considered in the design of long-term treatment regimens.
Future research should focus on comprehensive preclinical studies that mimic chronic exposure scenarios. These studies should assess a wide range of physiological and pathological endpoints, including potential impacts on organ function, cellular signaling pathways, and the development of any adverse effects. Longitudinal studies in relevant animal models of chronic diseases will be crucial for determining the long-term safety and efficacy of this compound and other NO-releasing therapeutics.
Elucidation of Non-Nitric Oxide Mediated Biological Activities
Research has shown that NO can react with and deactivate catecholamines like norepinephrine. physiology.org Studies using this compound have confirmed that it can attenuate the vasoconstrictive effects of norepinephrine. physiology.org While this is an NO-mediated effect, it highlights the potential for interactions with other biological molecules that could lead to complex downstream consequences. It is conceivable that the diethylamine moiety or other byproducts could also interact with cellular components, although this has been less extensively studied.
In some experimental contexts, the effects of this compound are compared with those of other NO donors or with direct application of NO gas. Any discrepancies in the observed effects could point towards non-NO-mediated activities of the donor compound. For example, if this compound produces an effect that is not replicated by another NO donor with a different chemical structure but a similar NO release profile, it would suggest that the non-NO portion of the molecule is biologically active.
Furthermore, the chemical environment created by the decomposition of this compound could have biological consequences. The release of NO from NONOates is pH-dependent, and the local pH changes resulting from this decomposition, although likely small, could potentially influence cellular processes.
A study on the regulation of Transforming Growth Factor β1 (TGF-β1) found that while NO donors could increase TGF-β1 immunoreactivity, direct exposure of latent TGF-β1 to NO did not activate it. aacrjournals.org Instead, NO treatment of the latency-associated peptide (LAP) interfered with its ability to neutralize active TGF-β1. aacrjournals.org This suggests an indirect mechanism of action and raises the question of whether other components of the NO donor could play a role in these complex interactions.
To systematically investigate non-NO-mediated effects, future studies could employ control experiments using "spent" this compound solutions, where the NO has been allowed to fully dissipate, leaving only the degradation products. Comparing the effects of fresh this compound with spent solutions would help to isolate any biological activity attributable to the non-NO components. Additionally, direct studies on the biological effects of diethylamine at therapeutically relevant concentrations are warranted. A thorough understanding of the complete pharmacological profile of this compound, including any non-NO-mediated activities, is essential for its safe and effective therapeutic development.
Translational Potential in Therapeutic Development
The unique properties of Diethylamine NONOate (DEA/NO) position it as a compound with significant translational potential across various therapeutic areas. nih.govnih.gov Its ability to spontaneously release nitric oxide under physiological conditions makes it a valuable tool for harnessing the diverse biological activities of NO, which include antimicrobial and cardiovascular protective effects. medchemexpress.comnih.gov
Strategies for Antimicrobial Resistance
The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of novel antimicrobial strategies. researchgate.netnih.gov Nitric oxide has demonstrated potent antimicrobial activity against a broad spectrum of bacteria, including antibiotic-resistant strains. medchemexpress.comnih.gov this compound, as a reliable NO donor, is being actively investigated for its potential to combat bacterial infections. medchemexpress.com
Research has shown that this compound can inhibit the growth of Escherichia coli in a concentration-dependent manner, with significant reductions in bacterial viability observed at higher concentrations. medchemexpress.com One of the key advantages of NO-based therapies is their potential to overcome existing resistance mechanisms. researchgate.net For instance, NO can induce the dispersal of biofilms, which are communities of bacteria encased in a protective matrix that are notoriously resistant to conventional antibiotics. researchgate.netnih.gov By breaking down the biofilm, NO can render the bacteria more susceptible to antimicrobial agents. researchgate.net
Future translational strategies in this area will likely focus on the development of formulations that can deliver this compound directly to the site of infection. This could involve the incorporation of this compound into wound dressings, coatings for medical devices to prevent biofilm formation, or nanoparticle-based systems for targeted delivery to infected tissues. mdx.ac.uk The combination of this compound with existing antibiotics is another promising approach, as the NO-induced biofilm dispersal could act synergistically with the bactericidal action of the antibiotic. researchgate.net
| Bacterial Species | Effect of this compound | Potential Application | Reference |
| Escherichia coli | Inhibition of growth | Treatment of bacterial infections | medchemexpress.com |
| Salmonella Typhimurium | Dispersal of biofilms | Industrial applications, food safety | nih.gov |
| Burkholderia pseudomallei | Elimination of bacteria | Treatment of melioidosis | nih.gov |
| Uropathogenic E. coli | High antibacterial activity | Treatment of urinary tract infections | nih.gov |
Cardiovascular Protective Interventions
Nitric oxide is a critical signaling molecule in the cardiovascular system, playing key roles in vasodilation, inhibition of platelet aggregation, and prevention of thrombosis. nih.govahajournals.org this compound and other NONOates have been extensively studied in preclinical models of cardiovascular disease with promising results. nih.gov
In a primate model of subarachnoid hemorrhage, DEA/NO was shown to prevent and reverse vasospasm without causing systemic hypotension. nih.gov This highlights the potential for localized delivery of NO to achieve targeted therapeutic effects. In the context of organ transplantation, infusion of this compound has been demonstrated to enhance the preservation of donor rat hearts by improving coronary blood flow and cardiac function after prolonged cold storage. medchemexpress.com
Furthermore, NONOates have shown potential in preventing thrombosis and neointimal formation following vascular interventions such as angioplasty and stenting. nih.gov By releasing NO at the site of vascular injury, these compounds can help to maintain vessel patency and prevent the proliferative responses that lead to restenosis.
However, the translation of these findings to clinical practice requires careful consideration. For example, in a study involving red blood cells (RBCs) from patients with type 2 diabetes, this compound failed to improve RBC function, possibly due to degradation of NO by reactive oxygen species. jacc.org This suggests that the efficacy of this compound may be influenced by the underlying disease state and that strategies to protect NO from degradation may be necessary in certain patient populations.
Future translational efforts in cardiovascular medicine will likely focus on developing targeted delivery systems for this compound to specific sites in the vasculature. jacc.org This could involve NO-releasing stents, patches for perivascular application, or nanoparticle formulations that accumulate at sites of inflammation or thrombosis. nih.gov Continued research is needed to optimize dosing, delivery methods, and patient selection to fully realize the cardiovascular protective potential of this compound. jacc.orgjacc.org
Neurodegenerative Disease Research
The role of nitric oxide (NO) in the central nervous system is complex, acting as both a vital signaling molecule and a potential contributor to neuronal damage. The nitric oxide donor Diethylamine NONOate (this compound) has been utilized in research to explore these dual roles in the context of neurodegenerative diseases. Studies suggest that excessive NO production, a condition known as nitrosative stress, is implicated in the pathology of diseases like Alzheimer's and Parkinson's. researchgate.net
Research has demonstrated that NO-releasing compounds, including this compound, can synergistically induce DNA strand breakage when combined with catecholamines such as L-DOPA and dopamine. acs.org This interaction suggests a potential mechanism for neuronal damage in dopaminergic neurons, where the co-occurrence of these molecules could lead to the formation of potent oxidants like peroxynitrite, which is formed from the reaction of NO and superoxide (B77818) radicals. acs.org This synergistic damage to DNA is a critical area of investigation, as such damage is a known factor in the pathogenesis of various neurodegenerative disorders. acs.org
Further studies have explored the effects of nitroxyl (B88944) anion (NO-), another species that can be generated under physiological conditions. While this compound releases NO, other donors like Angeli's salt release NO-. Research has shown that NO- can generate strong oxidants, particularly in the presence of hydrogen peroxide and transition metals, leading to DNA damage and cytotoxicity. nih.gov This highlights the importance of the specific reactive nitrogen species involved and the cellular microenvironment in determining the ultimate effect on neuronal cells. In contrast, the direct NO released from this compound did not show the same effect in that particular study. nih.gov
The potential for NO donors in therapeutic applications is also an area of interest, though the findings are nuanced. Some research proposes that drugs acting on the NO-cGMP pathway could counteract NO-induced damage and might be beneficial in treating Alzheimer's disease. nih.gov However, the pharmacokinetic properties of current NO donors may limit their effectiveness for chronic neurodegenerative conditions. nih.gov Furthermore, the specific effects can depend heavily on the NO donor's half-life. For instance, in a study on oligodendrocyte toxicity, a model relevant to multiple sclerosis, long-half-life NO donors offered protection, whereas the short-half-life this compound did not. unl.edu In research related to Alzheimer's disease, this compound was used as an endothelium-independent NO donor to probe vascular function, finding that inactivation of the enzyme BACE1 in cerebral microvessels increased the expression of endothelial nitric oxide synthase (eNOS), a key enzyme for NO production. nih.gov
Interactive Data Table: this compound in Neurodegenerative Disease Models
| Model System | Compound(s) | Key Findings | Proposed Mechanism | Reference(s) |
|---|---|---|---|---|
| Plasmid DNA | This compound + Catecholamines (L-DOPA, dopamine) | Synergistic induction of DNA strand breakage. | Formation of potent oxidants (e.g., peroxynitrite) from the reaction between NO and catecholamine-generated superoxide. | acs.org |
| Human Neuroblastoma Cells (SH-SY5Y) | This compound + Olanzapine (B1677200) | Potently synergized with olanzapine to induce cell death. | Inhibition of olanzapine-triggered protective autophagy, unmasking the drug's neurotoxic action. | tandfonline.com |
| Cultured Oligodendrocytes | This compound (short half-life) vs. DPT-NONOate, DETA-NONOate (long half-life) | This compound did not protect against peroxynitrite-induced toxicity, unlike long-half-life donors. | The short half-life of this compound may not provide sustained NO levels needed for a protective effect. | unl.edu |
| Human p53 tumor suppressor gene fragments | Angeli's Salt vs. This compound | NO released from this compound had no effect on DNA damage in this assay, unlike NO- from Angeli's salt which caused damage with H₂O₂. | NO(.) itself did not generate the strong oxidants that were formed from NO(-) in the presence of H₂O₂ and metal ions. | nih.gov |
Oncology and Cancer Therapy Development
In the field of oncology, this compound is a valuable research tool for investigating the multifaceted effects of nitric oxide on cancer cells. The role of NO in cancer is biphasic; it can either promote or inhibit tumor growth and progression depending on its concentration, the duration of exposure, and the specific cancer type. spandidos-publications.comnih.govnih.gov
At high concentrations, NO released from donors like this compound and the related compound DETA NONOate generally exhibits anti-tumor properties. Research has shown that high doses of NO can induce cytostasis (growth arrest) and apoptosis (programmed cell death) in various cancer cell lines. nih.govmdpi.com For example, in MDA-MB-231 human breast cancer cells, DETA NONOate treatment led to cell cycle arrest in the G1 phase. nih.govpnas.org This effect was associated with the downregulation of cyclin D1, a key protein for cell cycle progression. nih.govpnas.org In metastatic colon cancer cells, which are often resistant to apoptosis, pretreatment with DETA/NONOate sensitized the cells to Fas-mediated cell death. aacrjournals.org Similarly, in endometrial cancer cells, DETA/NO was found to inhibit cell proliferation and induce apoptosis. mdpi.com
Conversely, at low, physiological concentrations (in the nanomolar range), NO can have pro-tumorigenic effects. Studies using low concentrations of DETA-NONOate on breast cancer cells demonstrated an increase in cell proliferation. aacrjournals.org This proliferative effect was linked to the activation of the mTOR/eIF4E pathway, which boosts protein synthesis and drives cell growth. aacrjournals.org In head and neck squamous cell carcinoma (HNSCC), lower concentrations of DEA-NONOate were also found to be pro-proliferative, while higher concentrations were inhibitory. spandidos-publications.comnih.gov
A significant area of translational research is the use of NO donors to overcome resistance to conventional cancer therapies. In models of oral squamous cell carcinoma, DETA-NONOate was shown to reverse hypoxia-induced resistance to the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU). clinmedjournals.org The mechanism involves the suppression of hypoxia-inducible factors (HIF-1α and HIF-2α), which are key mediators of tumor cell adaptation to low-oxygen environments and are often linked to chemoresistance. clinmedjournals.org
Interactive Data Table: Effects of this compound and Related Donors in Cancer Research
| Cancer Type | Cell Line(s) | Compound | Effect(s) | Molecular Mechanism(s) | Reference(s) |
|---|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | DETA-NONOate (high conc.) | Induced cytostasis, G1 cell cycle arrest. | Downregulation of cyclin D1 synthesis. | nih.govpnas.org |
| Breast Cancer | MDA-MB-231, MCF-7 | DETA-NONOate (low conc.) | Increased cell proliferation. | Increased protein synthesis via mTOR/eIF4E pathway activation. | aacrjournals.org |
| Colon Cancer | SW620 | DETA/NONOate | Sensitized resistant cells to CH-11 (Fas)-induced apoptosis. | Not specified, but suggested to involve inhibition of NFκB and YY-1. | aacrjournals.org |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | HN18, HN17, HN30, HN31 | DEA-NONOate | Biphasic: pro-proliferative at low concentrations (<200 µM), anti-proliferative at high concentrations (>200 µM). | Varied by cell line; included upregulation of GLUT1/2 and increased glycolysis in HN18. | spandidos-publications.comnih.gov |
| Oral Squamous Cell Carcinoma (OSCC) | OSC-2, OSC-4, etc. | DETA-NONOate | Attenuated hypoxia-induced resistance to 5-fluorouracil (5-FU). | Suppressed expression of HIF-1α and HIF-2α under hypoxic conditions. | clinmedjournals.org |
| Endometrial Cancer | Multiple lines | DETA/NO | Inhibited cell proliferation and invasion, induced apoptosis. | Upregulation of tumor suppressor genes RASSF1 and CDKN1A. | mdpi.com |
Q & A
Q. How does DEA NONOate modulate nitric oxide (NO) release kinetics in experimental systems?
this compound is a rapid NO donor with first-order release kinetics, dissociating with a half-life of ~2.1 minutes under physiological conditions (pH 7.4, 37°C). Its NO release rate is pH- and temperature-sensitive, making it critical to standardize buffer conditions (e.g., PBS or cell culture media) and incubation parameters. For precise quantification, use gas-phase detection systems (e.g., chemiluminescence) or colorimetric assays like Griess reagent .
Q. What are the dose-dependent effects of this compound on cellular or tissue models?
Studies demonstrate dose-dependent inhibition of muscle fiber bundle velocity in cardiac, skeletal, and smooth muscle at concentrations up to 10 µM . Similarly, pollen tube elongation and germination rates decrease by ~40% at 75 µM this compound, reversible with NO scavengers like cPTIO . Always perform preliminary dose-response curves (e.g., 0–100 µM) to identify subtoxic ranges for your model.
Q. How can this compound be used to study NO-cGMP signaling pathways?
this compound activates soluble guanylyl cyclase (sGC), increasing cGMP levels. In vascular studies, 20 nM this compound rescued endothelial-dependent vasodilation inhibited by L-NAME (a NOS blocker), confirming sGC-mediated effects. Pair this compound with cGMP analogs (e.g., 8-Br-cGMP) or inhibitors (e.g., ODQ) to validate pathway specificity .
Advanced Research Questions
Q. How to resolve contradictions in this compound-mediated apoptosis under varying cell densities?
Low cell density enhances this compound-induced apoptosis via NO/peroxynitrite signaling, while high cell density suppresses it due to metabolic competition or scavenger upregulation. Use FeTPPS (peroxynitrite scavenger) or MnSOD (superoxide dismutase) to isolate mechanisms. For example, 25 µM FeTPPS abolished apoptosis in 208Fsrc3 cells treated with this compound, confirming peroxynitrite’s role .
Q. What experimental controls are critical for this compound studies in redox biology?
- Scavenger controls: Include cPTIO (NO scavenger) and catalase (H₂O₂ scavenger) to distinguish NO-specific effects from secondary oxidants.
- pH calibration: Pre-equilibrate this compound solutions to physiological pH to avoid artifactual NO burst.
- Hemolysate interference: RBC hemolysates reduce detectable NO by >98% due to hemoglobin binding; use buffer-only controls .
Q. How to optimize this compound protocols for real-time NO detection in aqueous solutions?
Electrochemical sensors (e.g., Schiff base metal-ligand complexes) enable real-time tracking. For example, this compound (5 µM) generated 1.28 × 10⁻⁶ µM NO at 59 seconds, validated via absorbance spectroscopy . Calibrate sensors with Spermine NONOate (slower NO donor) for kinetic comparisons.
Methodological Frameworks for Research Design
Applying the PICOT framework to this compound studies in vascular biology
- Population: Isolated murine resistance arteries.
- Intervention: this compound (20 nM) + L-NAME.
- Comparison: L-NAME alone vs. L-NAME + this compound.
- Outcome: Restoration of endothelium-dependent hyperpolarization.
- Time: 30-minute incubation.
This design isolates NO-sGC-cGMP contributions to vascular tone .
Addressing data variability in this compound experiments
- Statistical rigor: Use nonparametric 2-way ANOVA with Bonferroni correction for multiple comparisons (e.g., apoptosis assays in Figure 10A–D) .
- Replicate strategy: Triplicate technical replicates + biological triplicates to account for donor variability (e.g., pollen tube assays) .
Tables of Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
